Disulfamide
Description
This compound is a benzenedisulfonamide and carbonic anhydrase (CA) inhibitor with diuretic activity. This compound inhibits CA, thereby preventing sodium, bicarbonate and thus water reabsorption in the proximal convoluted tubule resulting in diuresis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKEIREOSXLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217408 | |
| Record name | Disulfamide | |
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Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-88-5 | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Disulfamide [INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |
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| Record name | Disulfamide | |
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| Record name | Disulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |
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| Record name | DISULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Disulfamide mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Disulfiram in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anticancer properties, particularly when administered in complex with copper (DSF/Cu). This technical guide delineates the multifaceted mechanism of action of disulfiram in cancer cells. The primary modes of action include the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in cancer stem cell survival and therapy resistance; the induction of proteasome inhibition, leading to an accumulation of ubiquitinated proteins and endoplasmic reticulum stress; and the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequent apoptotic cell death. Furthermore, this document details the modulatory effects of disulfiram on critical cellular signaling pathways, such as NF-κB and JNK, and its ability to impair DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. This guide provides a comprehensive overview of the molecular underpinnings of disulfiram's anticancer activity to inform further research and drug development efforts.
Introduction
The repurposing of existing drugs for oncological indications presents a promising strategy to accelerate the development of novel cancer therapies.[1] Disulfiram (tetraethylthiuram disulfide) is an FDA-approved drug for the treatment of chronic alcoholism.[2] A growing body of preclinical and clinical evidence has demonstrated its efficacy against a wide range of malignancies, including breast, prostate, lung, and glioblastoma.[1][3][4] The anticancer activity of disulfiram is profoundly enhanced by the presence of copper, with the DSF/Cu complex being the primary bioactive agent.[5][6] This guide provides a detailed examination of the molecular mechanisms through which disulfiram exerts its cytotoxic effects on cancer cells.
Core Mechanisms of Action
Aldehyde Dehydrogenase (ALDH) Inhibition
Disulfiram is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH).[3][7] The ALDH enzyme family, particularly isoforms like ALDH1A1 and ALDH1A3, are frequently overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[8][9][10] By inhibiting ALDH, disulfiram can selectively target this resilient cancer cell subpopulation, thereby preventing tumor recurrence and metastasis.[1][2] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the cell, contributing to DNA damage and apoptosis.[11]
Proteasome Inhibition
The disulfiram-copper complex is a potent inhibitor of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[1][7][12] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[13] A key molecular target of the DSF/Cu complex is the p97-NPL4 pathway, which is essential for the processing of proteins for proteasomal degradation.[7][14] This inhibitory effect on the proteasome is more pronounced in cancer cells, which often exhibit higher proteasome activity compared to normal cells.[12]
Induction of Reactive Oxygen Species (ROS)
The DSF/Cu complex catalyzes the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within cancer cells.[15][16][17] This occurs through a series of redox cycling reactions involving copper ions.[16][17] The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant capacity, leading to oxidative stress.[18] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates signaling pathways that lead to programmed cell death.[15][19] The pro-oxidant effect of DSF/Cu is a central component of its anticancer activity.[17]
Modulation of Cellular Signaling Pathways
Disulfiram and its copper complex modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[14] The DSF/Cu complex has been shown to inhibit the NF-κB pathway.[14][20] This inhibition is, in part, a consequence of proteasome inhibition, which prevents the degradation of IκBα, the natural inhibitor of NF-κB.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress, including oxidative stress.[14] Treatment with DSF/Cu has been shown to activate the JNK pathway, leading to the phosphorylation of c-Jun and the induction of apoptosis.[14][21]
Induction of Apoptosis
Disulfiram, particularly in the presence of copper, is a potent inducer of apoptosis in cancer cells.[1][13] Apoptosis is triggered through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: The DSF/Cu complex can activate the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface, leading to the cleavage and activation of caspase-8.[19]
-
Intrinsic Pathway: The induction of ROS and mitochondrial membrane potential disruption by DSF/Cu activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][18] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
DNA Damage and Repair Inhibition
The accumulation of intracellular aldehydes due to ALDH inhibition and the generation of ROS by the DSF/Cu complex can cause significant DNA damage, including double-strand breaks.[11] Furthermore, DSF/Cu has been found to functionally impair DNA repair pathways.[4] This dual action of inducing DNA damage while simultaneously inhibiting its repair makes cancer cells highly vulnerable and enhances the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4]
The Role of Copper
The anticancer efficacy of disulfiram is critically dependent on the presence of copper.[5][6] Cancer cells often have elevated levels of intracellular copper compared to normal cells.[6][13] Disulfiram acts as a copper ionophore, facilitating the transport of copper into cancer cells and leading to the formation of the cytotoxic DSF/Cu complex.[6][22] This selective accumulation of copper contributes to the preferential killing of cancer cells.[22]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of disulfiram on cancer cells.
Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines
| Cell Line | Cancer Type | Disulfiram Concentration (µM) | Copper Supplementation | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | With Copper | [13] |
| MCF10DCIS.com | Breast Cancer | Not Specified | With Copper | [13] |
| Melanoma Cell Lines | Melanoma | 0.05 - 0.5 | With Copper | [19] |
| Glioblastoma BTICs | Glioblastoma | Low Nanomolar | With Copper | [4] |
| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | With Copper | [21] |
Table 2: Effects of Disulfiram on Cellular Processes
| Cellular Process | Cancer Type | Effect | Magnitude of Effect | Reference |
| Apoptosis | Melanoma | Increased | 4-6 fold increase | [18] |
| Tumor Growth Inhibition | Breast Cancer (Xenograft) | Decreased | 74% inhibition | [13] |
| Proteasome Activity | Breast Cancer | Inhibited | Significant decrease | [13] |
| ROS Production | Melanoma | Increased | Transient 2-fold elevation of superoxide | [18] |
| Mitochondrial Membrane Polarization | Melanoma | Decreased | Time-dependent decrease | [18] |
Experimental Protocols
This section would typically contain detailed methodologies. Due to the nature of the source material, specific, detailed protocols are not available. The following are generalized descriptions of common experimental procedures used to study the effects of disulfiram.
Cell Viability and Proliferation Assays
Cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with varying concentrations of disulfiram, with and without copper supplementation, for specified time periods. The absorbance is then measured to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assays
Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activation, a hallmark of apoptosis, can be measured using colorimetric or fluorometric assays that detect the activity of specific caspases (e.g., caspase-3, -8, -9).
Proteasome Activity Assays
The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Cell lysates are incubated with the substrate, and the fluorescence of the cleaved product (AMC) is measured over time. A decrease in fluorescence in disulfiram-treated cells compared to controls indicates proteasome inhibition.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are loaded with the probe and then treated with disulfiram. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.
Signaling Pathway and Workflow Diagrams
Caption: Core mechanism of action of Disulfiram/Copper in cancer cells.
Caption: Generalized experimental workflow for studying Disulfiram's effects.
Conclusion
Disulfiram exhibits a robust and multi-pronged anticancer activity, particularly when combined with copper. Its ability to inhibit ALDH and the proteasome, generate ROS, modulate key signaling pathways, and induce apoptosis makes it a compelling candidate for cancer therapy. The wealth of preclinical data supports its further investigation in clinical trials, both as a monotherapy and in combination with existing anticancer agents, to fully realize its therapeutic potential. This guide provides a foundational understanding of its mechanisms to aid researchers and drug developers in this endeavor.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram-containing polymeric nanocapsules with anticancer activity for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The combination of disulfiram and copper for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]
- 11. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors [thno.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immunomodulatory function and antitumor effect of disulfiram: paving the way for novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence [mdpi.com]
- 16. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disulfiram induces copper-dependent stimulation of reactive oxygen species and activation of the extrinsic apoptotic pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
A Technical Guide to the Synthesis and Structural Analysis of Disulfamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of disulfamide analogs. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes and pathways. The information compiled herein is drawn from contemporary scientific literature to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound Analogs
This compound, chemically known as 5-chlorotoluene-2,4-disulfonamide, belongs to the broader class of organic compounds known as sulfonamides.[1] The core structure of sulfonamides features a sulfonyl group connected to an amine group (-SO₂NH-).[2] Analogs of this compound, which include a wide range of sulfonamide and disulfonamide derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3]
Historically, sulfonamides were among the first synthetic antimicrobial agents.[2] Today, their derivatives are recognized for a much wider spectrum of biological effects, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[3][4][5] The anticancer activity of these compounds is particularly notable; they can inhibit crucial enzymes like carbonic anhydrases and tyrosine kinases, disrupt cancer cell signaling pathways, induce apoptosis, and halt cell proliferation.[5][6] This versatility makes the synthesis and analysis of novel this compound analogs a fertile area of research for developing new therapeutic agents.[4][5]
Synthesis of this compound Analogs
The synthesis of sulfonamides and their analogs can be achieved through several routes. A prevalent and efficient method is the one-pot synthesis starting from thiols or disulfides. This approach involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which then reacts with a primary or secondary amine to form the final sulfonamide product.[7][8] This method is favored for its high efficiency, cost-effectiveness, and often mild reaction conditions.[7][8]
General Synthetic Workflow
The diagram below illustrates a common one-pot synthesis strategy for producing sulfonamide analogs from disulfide precursors.
Detailed Experimental Protocol: One-Pot Synthesis from Disulfides
This protocol is a representative example based on methodologies described for the synthesis of sulfonamides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as the oxidizing agent.[7][8]
-
Reaction Setup: To a solution of the starting disulfide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (2.0 mmol).
-
Formation of Sulfonyl Chloride: Stir the mixture at room temperature. The progress of the oxidation to the sulfonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).
-
Addition of Amine: Once the disulfide is consumed, add the desired primary or secondary amine (2.5 mmol, excess) to the reaction vessel.
-
Sulfonamide Formation: Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding distilled water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure sulfonamide analog.
-
Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, Mass Spectrometry, and FT-IR.
Table 1: Representative Synthesis of Sulfonamides from Disulfides
| Entry | Disulfide | Amine | Oxidant | Yield (%) | Reference |
| 1 | Diphenyl disulfide | Aniline | DCH | 92 | [7] |
| 2 | Dibenzyl disulfide | Piperidine | DCH | 95 | [7] |
| 3 | Di-n-butyl disulfide | Morpholine | DCH | 88 | [7] |
| 4 | Diphenyl disulfide | Benzylamine | NaDCC·2H₂O | 94 | [8] |
Structural Analysis
The definitive characterization of newly synthesized this compound analogs relies on a combination of modern analytical techniques. NMR spectroscopy is essential for elucidating the molecular structure in solution, while X-ray crystallography provides unambiguous proof of the three-dimensional atomic arrangement in the solid state.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of synthesized analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the verification of the compound's structural framework.[9][10]
Experimental Workflow for NMR Analysis
Detailed Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonamide analog and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then optimized through a process called shimming to ensure homogeneity. The probe is tuned to the specific nuclei being observed (e.g., ¹H, ¹³C).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Subsequently, acquire a ¹³C NMR spectrum, which often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected using the spectrometer's software.
-
Spectral Interpretation: Analyze the processed spectra by identifying chemical shifts (ppm), signal multiplicities (singlet, doublet, etc.), coupling constants (Hz), and signal integrals. These data are used to assign specific protons and carbons to the molecular structure.[11][12]
Table 2: Characteristic NMR Chemical Shifts for Sulfonamide Analogs
| Group / Proton | Nucleus | Typical Chemical Shift (ppm) | Notes | Reference |
| Sulfonamide N-H | ¹H | 8.7 - 11.3 | Can be a broad singlet; position is solvent-dependent and may exchange with D₂O. | [11][12] |
| Aromatic C-H | ¹H | 6.5 - 8.0 | Exact shifts and splitting patterns depend on the substitution pattern of the aromatic rings. | [11] |
| Aliphatic C-H (α to N) | ¹H | 2.5 - 4.0 | Chemical shift depends on the specific alkyl group. | N/A |
| Methoxy (-OCH₃) | ¹H | ~ 3.6 | Typically appears as a sharp singlet. | [11] |
| Aromatic Carbons | ¹³C | 110 - 160 | The carbon directly attached to the sulfonyl group is often found further downfield. | [11] |
| Methoxy Carbon | ¹³C | 55 - 56 | Characteristic shift for the -OCH₃ carbon. | [11] |
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[13][14] The primary challenge is growing a single crystal of sufficient quality.
Experimental Workflow for X-ray Crystallography
Detailed Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane) to create a saturated or near-saturated solution. Use a method like slow evaporation (leaving the vial loosely covered), vapor diffusion (placing the vial in a sealed chamber with a less polar anti-solvent), or slow cooling to encourage the formation of single crystals over several days or weeks.
-
Crystal Selection and Mounting: Using a microscope, select a well-formed, transparent crystal free of visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (typically at 100 K) is often used to minimize thermal motion and radiation damage. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[13]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to generate an electron density map.[15] An initial atomic model is built into this map. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding the final, precise 3D structure.[14][15]
Table 3: Example Crystallographic Data for a Sulfonamide Analog
| Parameter | Value | Reference |
| Compound | 2-cyanoguanidinophenytoin | [16] |
| Crystal System | Monoclinic | [16] |
| Space Group | P2₁/c | [16] |
| Molecules per Unit Cell (Z) | 4 | [16] |
| Notes | Structure stabilized by inter- and intramolecular hydrogen bonds. | [16] |
Biological Activity and Signaling Pathways
Disulfiram (a related disulfide compound) and its analogs, along with various sulfonamides, have demonstrated significant anticancer potential.[6][17] Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes and signaling pathways that are dysregulated in cancer.
Key anticancer mechanisms include:
-
Inhibition of Aldehyde Dehydrogenase (ALDH): ALDH is a marker for cancer stem cells, and its inhibition can suppress their self-renewal capacity.[6]
-
Proteasome Inhibition: Analogs can form complexes with metal ions, leading to the inhibition of proteasome activity, which causes an accumulation of misfolded proteins and induces apoptosis in cancer cells.[6][18]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][17]
-
Disruption of Signaling Pathways: They can interfere with critical signaling cascades like NF-κB, which is involved in inflammation, cell survival, and proliferation.[4]
Signaling Pathway for Disulfiram/Analog-Induced Apoptosis
Table 4: In Vitro Cytotoxic Activity of Sulfonamide Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8a (N-ethyl toluene-4-sulphonamide) | HeLa | Cervical Cancer | 10.91 | [4] |
| MCF-7 | Breast Cancer | 12.74 | [4] | |
| MDA-MB-231 | Breast Cancer | 19.22 | [4] | |
| 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa | Cervical Cancer | 7.21 | [4] |
| MCF-7 | Breast Cancer | 7.13 | [4] | |
| MDA-MB-231 | Breast Cancer | 4.62 | [4] |
Conclusion
This compound analogs represent a versatile and pharmacologically significant class of compounds. Their synthesis, particularly through efficient one-pot methods, is well-established, allowing for the generation of diverse chemical libraries for drug discovery programs. The structural characterization of these molecules is rigorously performed using a combination of NMR spectroscopy and X-ray crystallography, which together provide a complete picture of their chemical identity and three-dimensional architecture. The proven anticancer activities, driven by mechanisms such as proteasome inhibition and the induction of apoptosis, underscore the therapeutic potential of these analogs and ensure they will remain a focus of intensive research and development.
References
- 1. This compound | C7H9ClN2O4S2 | CID 68935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. alpaipars.com [alpaipars.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Disulfiram's Anticancer Activity: Evidence and Mechanisms. | Semantic Scholar [semanticscholar.org]
The Discovery of Disulfamide as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption. The critical role of CAs in these pathways has made them attractive targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, altitude sickness, and, more recently, cancer.
Among the various classes of carbonic anhydrase inhibitors (CAIs), the aromatic and heterocyclic sulfonamides are the most studied and clinically utilized. This technical guide focuses on the discovery and characterization of a fundamental disulfonamide, disulfamide (benzene-1,3-disulfonamide), as a carbonic anhydrase inhibitor. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the molecular mechanism of action.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data for benzene-1,3-disulfonamide and related compounds against several human carbonic anhydrase (hCA) isoforms.
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Benzene-1,3-disulfonamide | hCA I | Moderate Inhibitor | [1] |
| hCA II | Potent Inhibitor | [1] | |
| hCA IX | Effective Inhibitor | [1] | |
| hCA XII | Effective Inhibitor | [1] | |
| Acetazolamide (Standard) | hCA I | 250 | [2] |
| hCA II | 12 | [2] | |
| hCA IX | 25.8 | [2] | |
| hCA XII | 5.7 | [2] | |
| Various Benzenesulfonamide Derivatives | hCA I | 24.6 - >10,000 | [2][3][4] |
| hCA II | 2.4 - 564.9 | [2][4] | |
| hCA IX | 8.5 - 7766 | [2][3][4][5] | |
| hCA XII | 6.1 - 316 | [2][3][4][5] |
Experimental Protocols
The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. The two most common methods are the stopped-flow CO₂ hydration assay and the Wilbur-Anderson assay.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This is a sensitive and accurate method for determining the kinetic parameters of CA inhibition.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The presence of an inhibitor will decrease the reaction rate. By measuring the initial rates of reaction at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the spectrophotometer
-
Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.5)
-
pH indicator solution (e.g., 0.2 mM Phenol Red)
-
Sodium sulfate (to maintain constant ionic strength)
-
Purified carbonic anhydrase isoform
-
Inhibitor stock solution (in DMSO or appropriate solvent)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the system to the desired temperature (typically 25°C).
-
-
Reagent Preparation:
-
Prepare a reaction mixture in one syringe containing the buffer, pH indicator, sodium sulfate, and the carbonic anhydrase enzyme at a fixed concentration.
-
Prepare a substrate solution in the other syringe containing CO₂-saturated water.
-
For inhibitor studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) before loading into the syringe.
-
-
Measurement of Catalyzed Rate:
-
Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Monitor the change in absorbance over time (typically 10-100 seconds) as the pH of the solution decreases due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is determined from the slope of the initial linear portion of the absorbance versus time curve.
-
-
Measurement of Inhibited Rate:
-
Repeat the measurement with different concentrations of the inhibitor pre-incubated with the enzyme.
-
-
Data Analysis:
-
The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can also be used to calculate Kᵢ from IC₅₀ values if the mechanism of inhibition is known.
-
Stopped-flow CO₂ hydration assay workflow.
Wilbur-Anderson Assay
This is a classic, electrometric method for determining CA activity.
Principle: The assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of carbonic anhydrase significantly shortens this time.
Materials:
-
pH meter with a fast-response electrode
-
Constant temperature bath (0°C)
-
Reaction vessel (e.g., a 20 mL beaker)
-
Magnetic stirrer and stir bar
-
Tris-HCl buffer (0.02 M, pH 8.3)
-
CO₂-saturated water
-
Purified carbonic anhydrase
-
Inhibitor solution
Procedure:
-
Blank Determination (Uncatalyzed Rate):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel in the 0°C bath.
-
Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.
-
Record the time (T₀) required for the pH to drop from 8.3 to 6.3.
-
-
Enzyme Activity Determination (Catalyzed Rate):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.
-
Add a known amount of the carbonic anhydrase solution.
-
Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.
-
Record the time (T) required for the pH to drop from 8.3 to 6.3.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with the inhibitor for a specified time.
-
Repeat the enzyme activity determination procedure with the enzyme-inhibitor mixture.
-
-
Calculation of Activity:
-
One Wilbur-Anderson unit (WAU) is calculated as: (T₀ - T) / T.
-
The percentage of inhibition is calculated as: [(Activity_control - Activity_inhibitor) / Activity_control] x 100.
-
Mechanism of Action
Sulfonamide-based inhibitors, including this compound, exert their effect by directly interacting with the active site of the carbonic anhydrase enzyme. The active site contains a catalytically essential zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).
The primary mechanism of inhibition involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a zinc-binding group (ZBG). This negatively charged nitrogen displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry. This binding event prevents the substrate (CO₂) from accessing the catalytic center, thereby inhibiting the enzyme's function.
The benzene ring and the second sulfonamide group of this compound can form additional interactions with amino acid residues in the active site cleft, which can influence the inhibitor's affinity and isoform selectivity. X-ray crystallography studies of benzene-1,3-disulfonamide derivatives in complex with hCA II have shown that the second sulfonamide group can form hydrogen bonds with hydrophilic residues in the active site, such as His64, Asn67, and Gln92.[1]
Mechanism of carbonic anhydrase inhibition by this compound.
Conclusion
This compound, as a fundamental benzene-1,3-disulfonamide, represents a core scaffold in the development of potent carbonic anhydrase inhibitors. Its mechanism of action, centered on the coordination of its sulfonamide group to the active site zinc ion, is a hallmark of this class of inhibitors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the design and evaluation of novel carbonic anhydrase inhibitors for a variety of therapeutic applications. The ongoing exploration of structure-activity relationships within this chemical class continues to yield inhibitors with improved potency and isoform selectivity.
References
- 1. Carbonic anhydrase inhibitors: inhibition of human, bacterial, and archaeal isozymes with benzene-1,3-disulfonamides--solution and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfon... - ChEMBL [ebi.ac.uk]
In-Silico Modeling of Disulfiram Target Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram, a drug historically used for the treatment of alcohol dependence, is gaining significant attention for its potential therapeutic applications in other diseases, including cancer and viral infections. Its mechanism of action extends beyond the well-established inhibition of aldehyde dehydrogenase (ALDH), implicating a range of molecular targets. This technical guide provides an in-depth overview of the in-silico modeling of Disulfiram's binding to its key targets, offering a valuable resource for researchers and professionals in drug development. We will delve into the quantitative binding data, detailed experimental protocols for computational modeling, and the signaling pathways influenced by Disulfiram's interactions.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity of Disulfiram and its metabolites with various biological targets. This information is crucial for understanding the potency and selectivity of the drug.
Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH)
| Compound | Target | Species | Method | IC50 (µM) | Citation |
| Disulfiram | ALDH | Baker's Yeast | Enzyme Assay | 2.65 | [1] |
| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Recombinant mitochondrial ALDH (rmALDH) | Rat | Enzyme Assay | 4.62 |
Table 2: Interaction with SARS-CoV-2 Proteases
| Compound | Target | Method | Binding Free Energy (kcal/mol) | IC50 (µM) | Citation |
| Disulfiram | Papain-like protease (PLpro) | In vitro assay | - | 6.9–7.5 | [2] |
| DETC-MeSO (metabolite) | Papain-like protease (PLpro) | DFT Calculation | -12.10 (ΔG) | - | [2] |
Table 3: Interaction with Other Targets
| Compound | Target | Method | Binding Affinity (Kd) | Binding Energy (kcal/mol) | Citation |
| CuET (metabolite) | NPL4 | Isothermal Titration Calorimetry | Nanomolar range | - | [3] |
| Disulfiram | Human Serum Albumin | Molecular Docking | - | -5 to -6.7 | [4] |
Experimental Protocols: In-Silico Methodologies
Detailed computational protocols are essential for replicating and building upon existing research. This section provides methodologies for two key in-silico techniques used to study Disulfiram-target interactions: molecular docking and molecular dynamics simulations.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina.
1. Preparation of the Receptor:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules, ions, and any co-crystallized ligands.
- Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.
- Define the grid box, which specifies the search space for the docking, ensuring it encompasses the active site or binding pocket of interest.
2. Preparation of the Ligand (Disulfiram):
- Obtain the 3D structure of Disulfiram from a database like PubChem.
- Optimize the ligand's geometry using a suitable force field.
- Assign rotatable bonds to allow for conformational flexibility during docking.
- Save the prepared ligand in the PDBQT format.
3. Running the Docking Simulation:
- Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
- Execute AutoDock Vina from the command line, referencing the configuration file.
4. Analysis of Results:
- Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
- Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Chimera to identify key interacting residues.
Molecular Dynamics Simulations with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized workflow using GROMACS.
1. System Preparation:
- Start with the docked complex of the target protein and Disulfiram.
- Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a server like CGenFF.
- Place the complex in a simulation box of appropriate shape and size.
- Solvate the system with a chosen water model (e.g., TIP3P).
- Add ions to neutralize the system and mimic physiological salt concentration.
2. Energy Minimization:
- Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
3. Equilibration:
- Perform a two-phase equilibration:
- NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand positions to allow the solvent to equilibrate.
- NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure, allowing the box dimensions to fluctuate while maintaining temperature.
4. Production MD:
- Run the production simulation for a desired length of time (nanoseconds to microseconds) without restraints.
- Save the trajectory and energy data at regular intervals.
5. Analysis:
- Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand hydrogen bonds, and binding free energy (using methods like MM/PBSA or MM/GBSA).
Signaling Pathways and Experimental Workflows
The interaction of Disulfiram with its targets can modulate various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical in-silico workflow.
Conclusion
The in-silico modeling of Disulfiram's interactions with its various targets provides a powerful approach to understanding its multifaceted pharmacological profile. The quantitative data, detailed computational protocols, and pathway visualizations presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this versatile drug. As computational methods continue to advance, in-silico modeling will undoubtedly play an increasingly vital role in the repurposing and development of drugs like Disulfiram for a new era of therapeutic applications.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Reactivity and binding mode of disulfiram, its metabolites, and derivatives in SARS-CoV-2 PLpro: insights from computational chemistry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modelling studies unveil potential binding sites on human serum albumin for selected experimental and in silico COVID-19 drug candidate molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Disulfamide
Notice to the Reader: Comprehensive technical data on the pharmacokinetics and pharmacodynamics of Disulfamide is limited in publicly available scientific literature. The following guide summarizes the available information. A similarly named drug, Disulfiram, has been extensively studied, and a detailed report on its properties can be provided upon request.
Introduction to this compound
This compound is a sulfonamide derivative identified primarily as a carbonic anhydrase inhibitor with diuretic properties.[1][2] Its chemical name is 4-chloro-6-methylbenzene-1,3-disulfonamide.[2] While its primary therapeutic application is as a diuretic, it has also been investigated for its potential as an anti-tumor agent.[3]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the enzyme carbonic anhydrase (CA).[1][2] This inhibition occurs in the proximal convoluted tubule of the kidneys. By blocking carbonic anhydrase, this compound prevents the reabsorption of sodium and bicarbonate, leading to increased excretion of these ions and, consequently, water, resulting in diuresis.[1][2]
The inhibition of carbonic anhydrase is also the basis for its investigation as an anti-tumor agent. Certain carbonic anhydrase isozymes, such as CA IX, CA XII, and CA XIV, are predominantly found in tumor cells. It is hypothesized that by inhibiting these isozymes, this compound may lead to the acidification of the intracellular environment of cancer cells or reduce the availability of bicarbonate for nucleotide synthesis, thereby inhibiting tumor growth.[3]
Caption: Mechanism of Diuretic Action of this compound.
Quantitative Pharmacodynamic Data
The following table summarizes the available quantitative pharmacodynamic data for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 0.07 µM | Carbonic Anhydrase | [1] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature.
Experimental Protocols
Evaluation of Diuretic Activity in Animal Models
A common experimental protocol to assess diuretic activity in rats, as described by Lipschitz et al. (1943), involves the following steps:
-
Animal Preparation: Male Wistar rats are typically used. The animals are fasted overnight with free access to water.
-
Hydration: The animals are orally hydrated with a saline solution.
-
Drug Administration: The test substance (this compound) is administered, often via intraperitoneal injection or oral gavage, at varying doses. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.
-
Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).
-
Analysis: The total volume of urine is measured. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined to assess natriuretic and kaliuretic effects.
One study noted that an intraperitoneal injection of 200 mg/kg of this compound in male Wistar rats resulted in an elevation of blood sugar levels.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against carbonic anhydrase can be determined using an esterase assay. A common method involves:
-
Enzyme and Substrate: Purified carbonic anhydrase and a substrate like p-nitrophenyl acetate are used.
-
Reaction: The enzyme catalyzes the hydrolysis of the substrate, which produces a colored product (p-nitrophenol) that can be measured spectrophotometrically.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound). The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
A Note on Disulfiram
It is important to distinguish this compound from the similarly named drug, Disulfiram . Disulfiram is a well-researched medication used for the treatment of alcohol dependence. Extensive data is available on the pharmacokinetics, pharmacodynamics, mechanism of action, and clinical applications of Disulfiram. Should you require an in-depth technical guide on Disulfiram, this can be provided.
References
The Genesis of a Diuretic: An In-depth Technical Guide to the Historical Development and Discovery of Disulfamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disulfamide (5-chlorotoluene-2,4-disulfonamide), a sulfonamide derivative, emerged from the fervent era of diuretic discovery in the mid-20th century. Its development is intrinsically linked to the broader exploration of sulfonamides as therapeutic agents, a journey that began with antibacterial agents and later pivoted to revolutionize the management of fluid retention and hypertension. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles underlying this compound, including its synthesis, mechanism of action, and early clinical evaluation.
Historical Context: The Dawn of Sulfonamide Diuretics
The story of this compound begins with the groundbreaking work on sulfonamides. Initially recognized for their antibacterial properties, a serendipitous observation of their diuretic side effects paved the way for a new class of drugs. The pioneering research in the 1940s and 1950s, particularly the work of scientists at Merck Sharp & Dohme Research Laboratories, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, was instrumental. Their systematic investigation into carbonic anhydrase inhibitors led to the landmark discovery of chlorothiazide in 1957, the first orally effective and potent diuretic. This breakthrough ignited a wave of research into structurally related sulfonamide compounds with potential diuretic activity, setting the stage for the development of drugs like this compound.
While the exact date of the first synthesis of this compound and the specific researchers who discovered it are not prominently documented in major scientific literature, its emergence can be situated within the intensive period of diuretic research that followed the introduction of chlorothiazide. A 1959 clinical study published in Italian, investigating the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, underscores the active exploration of such molecules for their diuretic potential during this era.
Synthesis of this compound
The synthesis of this compound, a substituted benzenedisulfonamide, likely followed established methods for the preparation of aromatic sulfonamides developed during that period. A plausible and historically relevant synthetic pathway starts from m-chloroaniline.
Experimental Protocol: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride (Precursor)
A common method for the synthesis of the key intermediate, 5-chloroaniline-2,4-disulfonyl chloride, involved the chlorosulfonation of m-chloroaniline. This process is detailed in patents from the 1960s.
Materials:
-
m-Chloroaniline
-
Chlorosulfonic acid
-
Phosphorus pentachloride or thionyl chloride (optional, to drive the reaction to completion)
-
Ice
-
Water
-
t-Butanol (for ammonolysis)
-
Ammonia gas
Procedure:
-
Chlorosulfonation: m-Chloroaniline is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out at a controlled temperature, often with gradual heating. The addition of phosphorus pentachloride or thionyl chloride can be used to improve the yield of the disulfonyl chloride.
-
Quenching: The reaction mixture is carefully poured onto crushed ice to precipitate the 5-chloroaniline-2,4-disulfonyl chloride.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Synthesis of this compound from 5-chloroaniline-2,4-disulfonyl chloride
The subsequent conversion of the disulfonyl chloride to the disulfonamide (this compound) would involve ammonolysis.
Procedure:
-
Ammonolysis: The prepared 5-chloroaniline-2,4-disulfonyl chloride is dissolved in a suitable solvent, such as t-butanol.
-
Dry ammonia gas is bubbled through the solution. The reaction proceeds to replace the chloro groups of the sulfonyl chloride moieties with amino groups.
-
Workup: The reaction mixture is concentrated to remove excess ammonia and the solvent. The product is then precipitated by the addition of water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Caption: Plausible synthetic pathway for this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound exerts its diuretic effect primarily through the inhibition of the enzyme carbonic anhydrase.[1] This enzyme is abundant in the proximal convoluted tubules of the kidneys and plays a crucial role in the reabsorption of sodium bicarbonate.
Signaling Pathway
Caption: Mechanism of action of this compound via carbonic anhydrase inhibition.
By inhibiting carbonic anhydrase, this compound disrupts the following cascade:
-
Reduced Bicarbonate Reabsorption: In the proximal tubule, carbonic anhydrase facilitates the conversion of filtered bicarbonate (HCO3-) into carbonic acid (H2CO3), which then dehydrates to carbon dioxide (CO2) and water. CO2 readily diffuses into the tubular cell.
-
Inhibition of Intracellular Carbonic Anhydrase: Inside the cell, carbonic anhydrase is inhibited by this compound, preventing the rehydration of CO2 back to H2CO3.
-
Decreased Proton Availability: This intracellular inhibition reduces the availability of protons (H+) for the Na+/H+ exchanger on the apical membrane.
-
Increased Excretion of Sodium and Bicarbonate: The reduced activity of the Na+/H+ exchanger leads to decreased sodium reabsorption. Consequently, more sodium, bicarbonate, and water are excreted in the urine, resulting in diuresis.
Early Preclinical and Clinical Evaluation
While specific, detailed quantitative data from the initial studies on this compound are scarce in readily available literature, the general approach to evaluating new diuretic agents in that era provides a framework for understanding how its efficacy would have been determined.
Preclinical Studies (Animal Models)
Experimental Protocol: Evaluation of Diuretic Activity in Rats
This protocol is a generalized representation of methods used to assess diuretic activity in the mid-20th century.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Hydration: Rats are orally loaded with a saline solution (e.g., 0.9% NaCl) to ensure a baseline level of urine output.
-
Drug Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a known diuretic (e.g., meralluride or later, chlorothiazide), and test groups receiving different doses of this compound.
-
Urine Collection: Rats are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., every hour for 5-6 hours).
-
Analysis: The following parameters are measured:
-
Total urine volume
-
Urinary electrolyte concentrations (Na+, K+, Cl-)
-
Urine pH
-
Data Presentation:
| Group | Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) |
| Control (Vehicle) | - | Data | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data | Data |
Note: This table is a template. Specific data from early this compound studies are not available.
Early Clinical Studies
The 1959 Italian study on a related compound provides a glimpse into the clinical evaluation of such diuretics. These early studies were often conducted in patients with edema secondary to congestive heart failure.
Experimental Workflow:
Caption: Generalized workflow for an early clinical trial of a diuretic.
Quantitative Data from Early Clinical Trials (Hypothetical Representation):
| Parameter | Baseline | Day 1 | Day 2 | Day 3 |
| Body Weight (kg) | Data | Data | Data | Data |
| 24h Urine Volume (L) | Data | Data | Data | Data |
| 24h Urinary Na+ (mEq) | Data | Data | Data | Data |
| 24h Urinary K+ (mEq) | Data | Data | Data | Data |
| Serum Na+ (mEq/L) | Data | Data | Data | Data |
| Serum K+ (mEq/L) | Data | Data | Data | Data |
Note: This table is a template. Specific data from early this compound clinical trials are not available.
Conclusion
The discovery and development of this compound are a testament to a pivotal era in medicinal chemistry and pharmacology. Born from the broader investigation of sulfonamides, its history is intertwined with the revolutionary development of modern diuretic therapy. While specific details of its initial synthesis and the individuals responsible remain somewhat obscure, its mechanism of action as a carbonic anhydrase inhibitor is well-understood and places it firmly within the lineage of diuretics that transformed the management of cardiovascular and renal diseases. The experimental protocols and data presentation formats outlined in this guide reflect the scientific approaches of the time and provide a framework for understanding the foundational research that would have been conducted to establish its therapeutic potential. Further archival research into the patent literature and scientific publications of the late 1950s and early 1960s may yet uncover more specific details about the genesis of this important diuretic agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Off-label Research Applications of Disulfiram
Introduction
Disulfiram (DSF), marketed as Antabuse, is a drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of alcohol use disorder.[1] Its primary clinical application relies on the irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme critical for alcohol metabolism.[1][2] This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant reaction and thus deterring alcohol use.[1] Beyond this well-established role, a growing body of preclinical and clinical research has unveiled the potential of Disulfiram in a variety of other therapeutic areas, a strategy known as drug repurposing.[3][4] This guide provides a technical overview of the significant off-label applications of Disulfiram in oncology, virology, and neurology, detailing its mechanisms of action, relevant experimental data, and key research protocols.
Application in Oncology Research
Disulfiram has emerged as a promising candidate for cancer therapy, both as a standalone agent and as a sensitizer for conventional chemotherapy and radiotherapy.[5][6] Its anticancer effects are often significantly potentiated by the presence of copper, with which it forms a cytotoxic complex.[7][8]
Core Mechanisms of Action
The anticancer activity of Disulfiram is multifaceted, targeting several key cellular pathways crucial for tumor growth and survival.
-
Inhibition of the Ubiquitin-Proteasome System (UPS) : The Disulfiram-copper (DSF-Cu) complex is a potent inhibitor of the 26S proteasome.[9] This leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and triggering apoptosis in cancer cells.[7][10] A key target within this pathway is the p97-NPL4 segregase complex, which is essential for protein degradation; its inhibition by DSF-Cu leads to cancer cell death.[9][11]
-
Aldehyde Dehydrogenase (ALDH) Inhibition : Many cancer stem cells (CSCs), which are implicated in tumor recurrence and resistance, exhibit high ALDH activity.[5] Disulfiram's primary function as an ALDH inhibitor allows it to selectively target and eliminate these CSC populations.[5][9]
-
Induction of Oxidative Stress : DSF can trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to significant oxidative stress, DNA damage, and subsequent apoptosis.[12]
-
Inhibition of the NF-κB Pathway : The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, DSF-Cu prevents IκB degradation, thereby suppressing the activation of the pro-survival NF-κB signaling pathway.[7][12][13]
Caption: Multifaceted anticancer mechanism of Disulfiram-Copper complex.
Quantitative Data Summary
The efficacy of Disulfiram has been quantified in numerous studies across various cancer types.
Table 1: In Vitro Anticancer Efficacy of Disulfiram
| Cancer Type | Cell Line(s) | Treatment | Key Finding(s) | Citation(s) |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UTSCC-42A, UTSCC-42B | DSF, DSF/Cu²⁺ | IC₅₀ of DSF: 13.96 μM; IC₅₀ of DSF/Cu²⁺: 0.24 μM. Synergistic effect with cisplatin. | [14] |
| Breast Cancer | MDA-MB-231 | DSF-Cu complex | Inhibited cell proliferation by 55%, 65%, and 85% at 5, 10, and 20 μmol/L, respectively. | [15] |
| Glioblastoma (GBM) | Patient-derived | DSF + Auranofin | DSF killed glioma stem cells at low concentrations; auranofin increased DSF efficiency. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin-resistant | DSF + Cisplatin | Combination was significantly more effective in killing drug-resistant lung cancer stem cells. |[16] |
Table 2: In Vivo & Clinical Anticancer Efficacy of Disulfiram
| Cancer Type | Model | Treatment | Key Finding(s) | Citation(s) |
|---|---|---|---|---|
| Breast Cancer | Mouse Xenograft (MDA-MB-231) | 50 mg/kg/day DSF | Inhibited tumor growth by 74%; inhibited proteasome activity in vivo by 87%. | [10][15] |
| Non-Small Cell Lung Cancer (NSCLC) | Phase IIb Clinical Trial | DSF + Cisplatin/Vinorelbine | Median survival increased to 10 months vs. 7.1 months in the control group. | [17] |
| Glioblastoma (recurrent) | Clinical Trial | DSF + Copper + Chemotherapy | Investigated as an add-on treatment for patients receiving alkylating chemotherapy. | [18] |
| Primary Effusion Lymphoma (PEL) | Mouse Xenograft | DSF | Significantly hindered the initiation and progression of PEL tumors. |[19] |
Experimental Protocols
Protocol 1: In Vivo Breast Cancer Xenograft Study [15]
-
Cell Culture : Human breast cancer MDA-MB-231 cells are cultured under standard conditions.
-
Animal Model : 5-week-old female athymic nude mice are used. Protocols must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation : 5 x 10⁶ MDA-MB-231 cells are injected subcutaneously into one flank of each mouse.
-
Monitoring : Tumor size is measured every other day. Tumor volume (V) is calculated using the formula: V = (L × W²) × 0.5, where L is length and W is width.
-
Treatment Initiation : When xenografts reach a volume of approximately 200 mm³, mice are randomly assigned to control or treatment groups.
-
Drug Administration : The treatment group receives daily administration of 50 mg/kg Disulfiram. The control group receives the solvent vehicle.
-
Endpoint : The experiment is terminated when control tumors reach a predetermined size (e.g., ~1,600 mm³).
-
Analysis : Tumors are excised. Tissue is used for multiple assays, including measuring proteasome activity, immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3), and TUNEL assays to detect DNA fragmentation.
Caption: Experimental workflow for an in vivo cancer xenograft study.
Application in Antiviral Research (COVID-19)
The COVID-19 pandemic spurred significant research into repurposing existing drugs, and Disulfiram was identified as a promising candidate due to its potential to interfere with multiple stages of the SARS-CoV-2 lifecycle.[20]
Core Mechanisms of Action
-
Inhibition of Viral Entry : Molecular and cellular assays have shown that Disulfiram can interrupt the binding of the viral spike protein to its host cell receptor, ACE2.[20] This action blocks the virus from entering host cells, a critical first step in infection.[20]
-
Inhibition of Viral Proteases : Disulfiram inhibits key SARS-CoV-2 enzymes necessary for viral replication, including the main protease (Mpro) and papain-like protease (PLpro).[13][20][21] It achieves this by binding to critical cysteine residues in these enzymes.[13]
-
Anti-inflammatory Effects : Severe COVID-19 is characterized by hyperinflammation and cytokine storms.[22] Disulfiram may mitigate this by inhibiting the NLRP3 inflammasome and blocking gasdermin D, a key protein in pyroptosis (an inflammatory form of cell death), thereby reducing the release of inflammatory cytokines.[13][23] It also appears to reduce the formation of neutrophil extracellular traps (NETs), which contribute to lung injury.[24]
References
- 1. Disulfiram - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Disulfiram in glioma: Literature review of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Disulfiram as a Chemo-Therapeutic Sensitizer: Molecular Targets and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol-abuse drug Antabuse kills cancer cells | Karolinska Institutet [news.ki.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Disulfiram Acts as a Potent Radio-Chemo Sensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines and Transplanted Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram, a Clinically Used Anti-Alcoholism Drug and Copper-Binding Agent, Induces Apoptotic Cell Death in Breast Cancer Cultures and Xenografts via Inhibition of the Proteasome Activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Disulfiram in Recurrent Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 19. Repurposing alcohol-abuse drug disulfiram for the treatment of KSHV-infected primary effusion lymphoma by activating antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disulfiram use is associated with lower risk of COVID-19: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. COVID-19 Research: Could Disulfiram- A Drug To Prevent Alcoholism, Aid In Inhibiting Cytokine Storms In COVID-19? - Thailand Medical News [thailandmedical.news]
- 24. Old Drug May Have New Trick: Protecting Against COVID-19 Lung Injury | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Unlocking Antitumor Potential: A Technical Guide to Disulfamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disulfamide derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antitumor activity through various mechanisms of action. This technical guide provides an in-depth exploration of the core aspects of their anticancer properties, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Quantitative Analysis of Antitumor Activity
The antitumor efficacy of various this compound derivatives has been quantified against a range of human cancer cell lines. The following tables summarize the cytotoxic and inhibitory activities, providing a comparative overview of their potential.
Table 1: Cytotoxicity of Disulfonamide Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Benzene-1,3-disulfonamides | Unspecified derivatives | Breast (MDA-MB-468) | MTT | < 30 | [1] |
| Breast (MCF-7) | MTT | < 128 | [1] | ||
| Cervical (HeLa) | MTT | < 360 | [1] | ||
| Biphenylsulfonamides | Derivative 11 | Colon (HCT116) | Not Specified | 3.29 µg/mL | [2] |
| Lung (H460) | Not Specified | 10 µg/mL | [2] | ||
| Derivative 14 | Colon (HCT116) | Not Specified | 3.789 µg/mL | [2] | |
| Benzenesulfonamides with Triazine Linkers | Compound 12d | Breast (MDA-MB-468) | MTT (Hypoxic) | 3.99 | [3] |
| Compound 12i | Breast (MDA-MB-468) | MTT (Hypoxic) | 1.48 | [3] | |
| Compound 12d | Leukemia (CCRF-CEM) | MTT (Hypoxic) | 4.51 | [3] | |
| Compound 12i | Leukemia (CCRF-CEM) | MTT (Hypoxic) | 9.83 | [3] | |
| Indoline-benzenesulfonamides | Compound 15 | Various | Not Specified | 0.017 - 0.032 | [4] |
| Chalcone-Sulfonamides | Compound 4 | Breast (MCF-7) | MTS | Not specified, but most potent | [5] |
Table 2: Carbonic Anhydrase Inhibition by Disulfonamide Derivatives
| Compound Class | Derivative | hCA Isoform | Kᵢ (nM) | Reference |
| Benzenesulfonamides with Triazine Linkers | Compound 5a | hCA IX | 134.8 | [3] |
| Compound 12i | hCA IX | 38.8 | [3] | |
| Compound 8c | hCA XII | 936.2 | [3] | |
| Benzenesulfonamides with Dual Triazole Moiety | Compound 7a | hCA IX | 170.0 | [6] |
| hCA XII | 149.9 | [6] | ||
| Compound 7d | hCA I | 47.1 | [6] | |
| Compound 7o | hCA II | 35.9 | [6] |
Core Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives' antitumor activity.
Synthesis of Disulfonamide Derivatives
General Procedure for the Synthesis of Biphenylsulfonamides:
A common synthetic route involves the reaction of 4,4′-biphenyl-disulfonyl chloride with the desired aromatic or heterocyclic sulfonamide containing a free amino group.[2]
-
A mixture of 0.1 mole of 4,4′-biphenyl-disulfonyl chloride, 0.2 mole of the respective amino-sulfonamide (e.g., 4-aminobenzenesulfonamide), and 0.2 moles of pyridine are refluxed in dry ether (250 mL) for 4 hours.[2]
-
After cooling, the reaction mixture is filtered to remove the precipitated pyridine hydrochloride.
-
The ether solution is then evaporated to dryness.
-
The resulting solid residue is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol or aqueous ethanol) to yield the pure bis-sulfonamide derivative.[2]
General Procedure for the Synthesis of Thiazolone-Benzenesulfonamides:
This procedure describes the synthesis of aryl thiazolone-benzenesulfonamide derivatives.[7]
-
To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol).[7]
-
Reflux the mixture for 24 to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, filter the resulting solid and wash it several times with ethanol.
-
Crystallize the precipitate from acetic acid to obtain the final compounds.[7]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the this compound derivatives and add them to the wells. Incubate the plates for an additional 72 hours.[1]
-
MTT Addition: After the incubation period, discard the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate at 37°C for 3 hours.[8]
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 540 nm or 590 nm using a microplate reader.[1][8] The absorbance is directly proportional to the number of viable cells.
Carbonic Anhydrase Inhibition: Stopped-Flow CO₂ Hydration Assay
This assay measures the inhibition of carbonic anhydrase-catalyzed CO₂ hydration.[9]
-
Principle: The assay is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. This is achieved by mixing two solutions with different CO₂/HCO₃⁻ concentrations to create an out-of-equilibrium state.[9]
-
Solutions:
-
Solution A: HEPES buffer at pH 7.03.
-
Solution B: A solution containing ~1% CO₂ and 44 mM HCO₃⁻ at pH 8.41, along with a pH indicator (e.g., pyranine).[9]
-
-
Procedure:
-
Rapidly mix Solution A and Solution B in a stopped-flow instrument. This initiates the reaction, causing the pH to rise as CO₂ is consumed.[9]
-
The change in pH is monitored by observing the fluorescence of pyranine.[9]
-
The rate of the pH change is proportional to the CA activity.
-
To determine the inhibitory effect of a this compound derivative, the assay is performed in the presence and absence of the compound, and the inhibition constant (Kᵢ) is calculated.
-
In Vivo Antitumor Efficacy: Xenograft Models
Xenograft models are instrumental in evaluating the in vivo antitumor activity of novel compounds.[10][11]
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth Monitoring: Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: The this compound derivative is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[12]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (as a measure of toxicity) and survival can also be monitored.[12]
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are overexpressed in many tumors.
Carbonic Anhydrase IX (CA IX) Inhibition Pathway
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antibacterial Potential of Disulfamide-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are disulfamide-based compounds, derivatives of the well-known alcohol-aversion drug, disulfiram. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial properties of this compound-based compounds, detailing their mechanism of action, experimental evaluation protocols, and a summary of their activity.
Antibacterial Activity of this compound Derivatives
Disulfiram and its analogs exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1][2] Their efficacy is influenced by the chemical structure of the molecule, specifically the nature of the S-alkyl and N,N-dialkyl substituents.[3]
Structure-Activity Relationship
Studies have revealed a correlation between the lipophilicity and the antibacterial activity of disulfiram analogs.[3] Generally, derivatives with longer S-alkyl chains (seven to eight carbons) exhibit enhanced antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria species.[1] For instance, the S-octyl derivative of disulfiram has been shown to be a more potent growth inhibitor of Gram-positive bacteria than the parent compound.[1] The bulkiness of the N,N-dialkylamino substituents also plays a crucial role in determining the antimicrobial potency.[3]
Quantitative Antibacterial Data
The antibacterial efficacy of this compound-based compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various disulfiram analogs against several bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Disulfiram and Analogs against Gram-Positive Bacteria
| Compound | Derivative | S. aureus (MRSA) | S. epidermidis | S. pyogenes (GAS) | E. faecium (VRE) | S. pneumoniae (SP) | S. agalactiae (GBS) |
| Disulfiram | - | 4–32 µg/mL[1] | - | - | - | - | - |
| 1i | S-heptyl | Equal or greater than Disulfiram[1] | - | - | - | - | - |
| 1j | S-octyl | Equal or greater than Disulfiram[1] | - | - | - | - | - |
| Thiram | - | 2–8 µg/mL[4] | - | - | - | - | - |
| DDTC | Diethyldithiocarbamate | 16–32 µg/mL[4] | - | - | - | - | - |
Table 2: MICs of Dialkylamino Dithiocarbamates against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound ID | N,N-Substituent | S-Alkyl Chain Length | MIC Range (µg/mL) |
| 1-7 | Various linear and branched | C1-C8 | 0.5 - 16[3] |
| 8, 9 | N-benzyl | - | >16 (less active)[3] |
| 10d | N-pyrrolidine | S-octyl | Optimal anti-MRSA activity[3] |
| - | N,N-dimethyl | S-octyl | Optimal anti-MRSA activity[3] |
Mechanism of Action
The antibacterial activity of this compound-based compounds is primarily attributed to their ability to undergo thiol-disulfide exchange reactions with essential bacterial thiols.[5] This interaction disrupts critical cellular processes, leading to bacteriostasis.[4]
Thiol-Disulfide Exchange
Disulfiram and its analogs are electrophilic and readily react with nucleophilic thiol groups found in bacterial proteins and low-molecular-weight thiols like bacillithiol (BSH).[3][4] This reaction results in the formation of a mixed disulfide and the release of a dithiocarbamate molecule, which can inactivate vital enzymes containing cysteine residues in their active sites.[4]
References
- 1. Mechanistic studies of FosB: a divalent-metal-dependent bacillithiol-S-transferase that mediates fosfomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species [frontiersin.org]
- 3. QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Disulfiram and Related Sulfonamides: A Technical Guide to their Antiparasitic Potential
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Antiparasitic Activity of Disulfiram and the Broader Potential of Sulfonamide-Based Agents
Executive Summary: The urgent need for novel antiparasitic therapies, driven by widespread drug resistance and treatment-limiting toxicities, has intensified the search for new chemical scaffolds and the repurposing of existing drugs. This document provides a comprehensive technical overview of the significant antiparasitic potential of disulfiram, a drug historically used for alcohol aversion, and its active metabolites. While the query specified "disulfamide," the vast body of scientific literature points to disulfiram as the agent with demonstrated broad-spectrum antiparasitic activity. We address this by focusing on disulfiram while also exploring the antiparasitic role of the related sulfonamide class of compounds, which share structural motifs with this compound. This guide details the mechanisms of action, summarizes in vitro and in vivo efficacy data, outlines key experimental protocols, and presents critical biological pathways and workflows through structured diagrams to support ongoing research and development efforts in this promising field.
Introduction: The Case for Repurposing and Novel Scaffolds
Parasitic diseases inflict a staggering burden on global health, causing millions of deaths annually and disproportionately affecting impoverished regions.[1][2] The efficacy of current treatments is increasingly compromised by the emergence of drug-resistant parasite strains.[3] This therapeutic gap necessitates innovative approaches, including the repurposing of approved drugs, which offers an accelerated path to clinical application by leveraging known safety and pharmacokinetic profiles.
Disulfiram (tetraethylthiuram disulfide), approved by the FDA in 1951 for the management of alcohol use disorder, has emerged as a compelling candidate for repurposing due to its historical and recently rediscovered antiparasitic properties.[4][5] Its metabolites, particularly diethyldithiocarbamate (DETC) and its metal complexes like zinc-ditiocarb (ZnDTC), are key to its biological activity against a wide array of protozoan parasites.[1][5]
Concurrently, the sulfonamide scaffold, a cornerstone of antimicrobial therapy, continues to be explored as a source of potent and selective inhibitors for essential parasite-specific enzymes.[6][7][8] These compounds act on different targets than disulfiram, offering complementary mechanisms to combat parasitic infections.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
The antiparasitic activity of disulfiram, its metabolites, and various sulfonamides has been quantified against a range of protozoan parasites. The following tables summarize key efficacy and cytotoxicity data from preclinical studies.
Table 1: In Vitro Antiparasitic Activity of Disulfiram and its Metabolites
| Compound/Drug | Parasite Species | Assay Type | Key Metric (IC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|---|
| Disulfiram | Plasmodium falciparum | In vitro culture | Active down to 0.1 µg/mL | [9] |
| Disulfiram | Leishmania major | Ex vivo (intracellular) | Nanomolar activity | |
| Disulfiram | Leishmania donovani | Ex vivo (intracellular) | Nanomolar activity | |
| Diethyldithiocarbamate (DETC) | Trypanosoma cruzi (epimastigotes) | Proliferation assay | IC₅₀: 1.48 µM | [4] |
| Zinc-ditiocarb (ZnDTC) | Entamoeba histolytica | In vitro culture | Low nanomolar activity |[1] |
Table 2: In Vitro Antiparasitic Activity of Sulfonamide-Based Compounds
| Compound Class | Parasite Species / Target | Key Metric (Kᵢ/IC₅₀) | Reference(s) |
|---|---|---|---|
| Aromatic/Heterocyclic Sulfonamides | Toxoplasma gondii (α-Carbonic Anhydrase) | Kᵢ: 17.8 nM - 8450 nM | [6] |
| Heterocyclic Sulfonamides | Schistosoma mansoni (α-Carbonic Anhydrase) | Kᵢ: 124 nM - 325 nM | [7] |
| Pyrimidine-based Sulfonamides | Plasmodium falciparum (Falcipain-2) | IC₅₀: 4.1 µM - 5.4 µM | [8] |
| Sulfa Drugs (e.g., Sulfadoxine) | Plasmodium falciparum (Growth) | IC₅₀: 30 nM - 500 nM | [10] |
| Sulfa Drugs (e.g., Sulfadoxine) | P. falciparum (Dihydropteroate Synthetase) | Kᵢ: 6 µM - 500 µM | [10] |
| 1,2,3-Triazole Sulfonamides (Nanoformulation) | Toxoplasma gondii (Tachyzoites) | IC₅₀: 3.64 µg/mL |[11] |
Mechanisms of Action
Disulfiram and sulfonamides exhibit distinct mechanisms of antiparasitic action, targeting different essential pathways.
3.1. Disulfiram and its Metabolites: Metal Chelation and Proteasome Inhibition
The primary mechanism of disulfiram is attributed to its metabolites. After ingestion, disulfiram is rapidly reduced to diethyldithiocarbamate (DETC), which readily chelates divalent metal ions such as copper and zinc.[4] These metal-DETC complexes are the principal bioactive agents.
One of the most well-characterized mechanisms is the inhibition of the Ubiquitin-Proteasomal System (UPS). Specifically, the zinc-ditiocarb (ZnDTC) complex has been shown to be a potent inhibitor of the COP9 signalosome (CSN), a key regulator of the UPS.[1][12] ZnDTC targets the metalloprotease activity of the CSN5 subunit, which is responsible for deneddylating Cullin-RING ubiquitin ligases (CRLs).[1][5] Inhibition of CSN5 traps cullins in a neddylated state, disrupting the degradation of proteins and leading to the accumulation of toxic polyubiquitinated proteins, ultimately triggering parasite cell death.[1][13] This pathway is a promising drug target as it is conserved across numerous protozoan parasites, including Entamoeba, Leishmania, Trypanosoma, and Toxoplasma.[5][12]
3.2. Sulfonamides: Inhibition of Essential Parasitic Enzymes
Sulfonamides are classic enzyme inhibitors. In parasites, they primarily target two pathways:
-
Folate Synthesis: Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid.[10] Parasites like Plasmodium and Toxoplasma cannot salvage folate from their host and rely on de novo synthesis, making this pathway an excellent selective drug target.[14] Inhibition of DHPS blocks the production of tetrahydrofolate, a cofactor essential for DNA synthesis and replication, thereby halting parasite proliferation.[10][14]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO₂ to bicarbonate and are vital for pH regulation, ion transport, and metabolic processes in parasites.[6][15] Parasite CAs, such as those found in P. falciparum (pfCA), T. gondii (TgCA), and S. mansoni (SmCA), have been identified as viable drug targets.[6][7][15] Sulfonamides bind to the zinc ion in the enzyme's active site, effectively inhibiting its function.[6] The structural differences between parasite and human CA isoforms offer an opportunity for developing selective inhibitors.[7]
Detailed Experimental Protocols
Reproducible and standardized assays are critical for the evaluation of antiparasitic compounds. Below are methodologies for key in vitro experiments.
4.1. Protocol: In Vitro Anti-Leishmanial Activity Assay (Ex Vivo Splenic Explant)
This protocol is adapted from methods used to assess the activity of compounds against intracellular Leishmania donovani amastigotes.[16]
-
Infection Model: Establish a visceral leishmaniasis infection in a suitable animal model (e.g., hamster) by intravenous injection of L. donovani promastigotes.
-
Explant Preparation: After a defined infection period (e.g., 21 days), humanely euthanize the animal and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes in complete medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).
-
Compound Preparation: Prepare stock solutions of the test compound (e.g., Disulfiram) in DMSO. Create a series of 2-fold serial dilutions in complete medium in a 96-well plate.
-
Treatment: Add the splenocyte suspension to the 96-well plate containing the compound dilutions. Include untreated infected cells (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Parasite Load Quantification: Lyse the host cells and quantify the parasite load. A common method is using a luciferase-based assay to measure ATP levels, which correlate with the number of viable amastigotes. Read luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a suitable nonlinear regression model.
4.2. Protocol: Cytotoxicity Assay (MTT Assay on HepG2 Cells)
This protocol assesses the toxicity of a compound against a human cell line to determine its selectivity index.
-
Cell Culture: Culture human hepatoma (HepG2) cells in appropriate medium (e.g., DMEM with 10% FBS) in a T-75 flask at 37°C and 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound as described above and add them to the wells. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) using nonlinear regression. The in vitro therapeutic index (IVTI) can then be calculated as CC₅₀ / EC₅₀.
Conclusion and Future Directions
The evidence strongly supports the repurposing of disulfiram as a potent, broad-spectrum antiparasitic agent. Its unique mechanism of action—disrupting the parasite's protein degradation machinery—makes it an attractive candidate, particularly for combination therapies to combat resistance.[1][4] The potentiation of its activity by metal ions like zinc presents a clear therapeutic strategy that has shown efficacy in preclinical models.[5]
Similarly, the sulfonamide scaffold remains a highly valuable starting point for the development of novel antiparasitic drugs. The discovery of parasite-specific carbonic anhydrases and the continued relevance of the folate pathway as a drug target provide fertile ground for medicinal chemistry efforts.[6][15] Future research should focus on:
-
Optimizing Selectivity: Modifying sulfonamide structures to enhance selectivity for parasite enzymes over human homologs is crucial to minimize off-target effects.[6]
-
In Vivo Evaluation: Advancing promising compounds from both classes into robust animal models of parasitic disease to evaluate efficacy, pharmacokinetics, and safety.
-
Combination Studies: Systematically investigating the synergistic potential of combining disulfiram-based therapies with sulfonamides or other established antiparasitic drugs to enhance efficacy and prevent the development of resistance.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of these sulfur-containing compounds in the global fight against parasitic diseases.
References
- 1. Drug Repurposing of the Alcohol Abuse Medication Disulfiram as an Anti-Parasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing of the Alcohol Abuse Medication Disulfiram as an Anti-Parasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetraethylthiuram disulfide (Antabuse) inhibits the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The repositioned drugs disulfiram/diethyldithiocarbamate combined to benznidazole: Searching for Chagas disease selective therapy, preventing toxicity and drug resistance [frontiersin.org]
- 14. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malaria parasite carbonic anhydrase: inhibition of aromatic/heterocyclic sulfonamides and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Disulfiram (DSF) Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its efficacy is notably enhanced in the presence of copper, forming a DSF-copper complex that exhibits cytotoxic effects against a wide range of cancer cell lines.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of Disulfiram in cell culture experiments.
The primary mechanism of action of DSF involves the induction of a novel form of cell death termed "disulfidptosis". This process is characterized by the depletion of NADPH, leading to an accumulation of disulfide bonds in proteins and subsequent cell death. Additionally, the DSF-copper complex has been shown to inhibit the proteasome, induce oxidative stress, and modulate various signaling pathways, including NF-κB.[2]
Data Presentation
Table 1: Effective Concentrations of Disulfiram in Various Cancer Cell Lines
| Cell Line | Cancer Type | DSF Concentration (μM) | Copper (Cu²⁺) Concentration (μM) | Treatment Duration | Observed Effects | Reference |
| MKN45, SGC-7901 | Gastric Cancer | 10 - 125 | Not specified | Not specified | Inhibition of proliferation, migration, and invasion | |
| VCaP | Prostate Cancer | 0.09 (IC50) | Not specified | Not specified | Growth inhibition | [6] |
| MDA-MB-231 | Breast Cancer | 20 | 25 (pre-culture) | 24 hours | Proteasome inhibition, apoptosis | [7][8][9] |
| SK-N-BE(2c) | Neuroblastoma | < 4 | Equimolar to DSF | Not specified | Copper-dependent cytotoxicity | [10] |
| FaDu, Hep2 | Head and Neck Squamous Cell Carcinoma | 0.5 - 5 | Co-administered | 24 hours | Dose-dependent cell death, ROS production | [11] |
| Raji | Lymphoma | 0.085 (IC50) | 1 | 72 hours | Cytotoxicity, apoptosis | [12] |
| Molt4 | Lymphoma | 0.435 (IC50) | 1 | 24 hours | Cytotoxicity | [12] |
Signaling Pathway
The signaling pathway of Disulfiram-induced cell death, particularly in the presence of copper, involves multiple interconnected events culminating in apoptosis and disulfidptosis.
Caption: Signaling pathway of Disulfiram (DSF) and Copper in cancer cells.
Experimental Protocols
Protocol 1: Preparation of Disulfiram Stock Solution
Materials:
-
Disulfiram powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol or Dimethylformamide (DMF) (optional solvents)[13]
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional)
Procedure:
-
Solvent Selection: Disulfiram is soluble in organic solvents such as DMSO, ethanol, and DMF.[13] DMSO is the most commonly used solvent for preparing stock solutions for cell culture.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, weigh out 2.97 mg of Disulfiram (MW = 296.54 g/mol ) and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
For maximum solubility, especially when using aqueous buffers for dilution, it is recommended to first dissolve Disulfiram in DMF and then dilute with the aqueous buffer.[13]
-
-
Storage:
-
Aliquoted stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous solutions of Disulfiram are not recommended for storage for more than one day.[13]
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Disulfiram stock solution (from Protocol 1)
-
Copper (II) Chloride (CuCl₂) stock solution (e.g., 1 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Disulfiram in complete cell culture medium from the stock solution. If investigating the effect of copper, prepare parallel treatments with and without the addition of CuCl₂ at the desired concentration (e.g., equimolar to DSF or a low micromolar concentration like 1 µM).[10][12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Disulfiram, with or without copper. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Protocol 3: Western Blot Analysis
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Disulfiram stock solution
-
Copper (II) Chloride (CuCl₂) stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p27, Bax, PARP, ubiquitinated proteins, cleaved caspase-3)[7][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with Disulfiram with or without copper as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow
Caption: General experimental workflow for Disulfiram treatment in cell culture.
References
- 1. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Disulfiram and Copper on Cellular Viability, ER Stress and ALDH Expression of Human Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The role of copper in disulfiram-induced toxicity and radiosensitization of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer effects of disulfiram in head and neck squamous cell carcinoma via autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Disulfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfamide, a sulfonamide-containing compound, has garnered interest in biomedical research due to its potential therapeutic applications. As a carbonic anhydrase inhibitor, it has diuretic properties. Recent research into structurally related compounds like Disulfiram has unveiled potent anti-cancer activities, including the inhibition of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS). These findings suggest that this compound and its analogs may be valuable candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
These application notes provide detailed protocols for three distinct HTS assays relevant to the known and potential biological activities of this compound: a cell-based anti-cancer viability assay, a biochemical carbonic anhydrase inhibition assay, and a cell-based NF-κB signaling pathway reporter assay.
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative data for this compound and the closely related compound, Disulfiram. This data can be used as a reference for hit validation and potency assessment in HTS campaigns.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Biochemical | Carbonic Anhydrase | IC50 | 0.07 µM | [1] |
| Disulfiram | Cell-based Viability (MTT) | Triple-Negative Breast Cancer (TNBC) Cell Lines (average) | IC50 | ~300 nM | [2][3] |
| Disulfiram | Cell-based Viability (MTT) | Glioblastoma Stem Cells | IC50 | 31.1 nM | [4] |
| Disulfiram | Biochemical | SARS-CoV-2 Main Protease | IC50 | ~9 µM | [5] |
| Various Sulfonamides | Cell-based Viability (MTT) | MDA-MB-468 (Breast Cancer) | IC50 | < 30 µM | [6] |
| Various Sulfonamides | Cell-based Viability (MTT) | MCF-7 (Breast Cancer) | IC50 | < 128 µM | [6] |
| Various Sulfonamides | Cell-based Viability (MTT) | HeLa (Cervical Cancer) | IC50 | < 360 µM | [6] |
Experimental Protocols and Workflows
High-Throughput Cell-Based Anti-Cancer Viability Assay
This protocol is designed to screen compound libraries for cytotoxic or anti-proliferative effects against cancer cell lines using a colorimetric MTT assay in a 384-well format.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, or A549 for lung cancer) in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and library compounds in DMSO.
-
Create a dilution series of the compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the plates from the incubator and add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and positive control (e.g., doxorubicin).
-
Return the plates to the incubator for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8]
-
Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plates overnight in the incubator to ensure complete dissolution of the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds.
-
High-Throughput Carbonic Anhydrase Inhibition Assay
This biochemical assay is designed to screen for inhibitors of carbonic anhydrase (CA) activity by monitoring the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), which produces a yellow-colored product, p-nitrophenol.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-sulfate, pH 7.6).
-
Reconstitute purified human carbonic anhydrase II (hCA II) in the assay buffer.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like acetonitrile.
-
Prepare stock solutions of this compound and library compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 25 µL of assay buffer to each well.
-
Add 5 µL of diluted this compound or library compounds. For control wells, add 5 µL of DMSO (for maximum activity) or a known CA inhibitor like acetazolamide (for baseline inhibition).
-
Add 10 µL of the CA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
To initiate the reaction, add 10 µL of the pNPA substrate solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound.
-
Determine the IC50 values for active compounds. A known potent inhibitor of several CA isoforms is acetazolamide.
-
High-Throughput NF-κB Reporter Gene Assay
This cell-based assay is designed to identify compounds that modulate the NF-κB signaling pathway. It utilizes a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements.
Signaling Pathway:
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Culture HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter construct.
-
Seed the cells in a 384-well white, clear-bottom plate at an optimized density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment and Induction:
-
Prepare serial dilutions of this compound or library compounds in the appropriate cell culture medium.
-
Add the compounds to the cells and incubate for 1-2 hours.
-
Prepare a solution of TNF-α (a potent NF-κB activator) at a concentration that gives a submaximal response (e.g., EC80).
-
Add the TNF-α solution to all wells except the negative control wells.
-
Incubate the plates for an additional 6 to 24 hours.[10][11]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Remove the culture medium and add a cell lysis buffer.
-
Add the luciferase assay substrate to each well.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each compound relative to the TNF-α-stimulated control.
-
Determine the IC50 values for active compounds.
-
Concluding Remarks
The provided protocols offer a robust framework for conducting high-throughput screening assays to identify and characterize small molecules that modulate the biological activities associated with this compound. Researchers should optimize assay conditions, such as cell density, compound incubation time, and reagent concentrations, for their specific experimental setup to ensure reliable and reproducible results. The validation of HTS assays should include the determination of parameters like the Z'-factor to assess the quality and suitability of the assay for large-scale screening.[13] Active compounds, or "hits," identified in the primary screen should be further validated through dose-response studies and secondary assays to confirm their activity and elucidate their mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real-research.com [real-research.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Disulfiram Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has demonstrated significant anti-cancer activity in numerous preclinical and clinical studies.[1][2] Its mechanisms of action are multifaceted, including the inhibition of aldehyde dehydrogenase (ALDH), induction of apoptosis, and suppression of the proteasome system.[2] Emerging evidence also points to the modulation of key signaling pathways such as NF-κB and MAPK.[3] The potentiation of DSF's anti-neoplastic effects by copper has further highlighted its therapeutic potential. However, as with many anti-cancer agents, the development of resistance remains a significant clinical challenge.
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to identify genes that mediate drug resistance.[3][4][5] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer a survival advantage to cancer cells in the presence of a cytotoxic agent. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to disulfiram.
Signaling Pathways Implicated in Disulfiram's Mechanism of Action
Disulfiram's anti-cancer effects are attributed to its influence on several cellular pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial for cancer cell survival, proliferation, and inflammation. Disulfiram, particularly in the presence of copper, can inhibit the proteasome, leading to the accumulation of IκBα and subsequent inhibition of NF-κB activation. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Disulfiram.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method for identifying genes that modulate sensitivity to a drug.[4][5] The overall workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, treating these cells with the drug of interest (in this case, disulfiram), and then identifying the sgRNAs that are enriched in the surviving cell population through next-generation sequencing.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
Protocols
Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture : Culture the cancer cell line of interest (e.g., A549, a human lung carcinoma cell line) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Lentiviral Transduction : Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Aim for a multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.
-
Selection : Two days post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin). The concentration should be determined beforehand with a kill curve.
-
Expansion and Validation : Expand the antibiotic-resistant population. Validate Cas9 expression and activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein like CD81 followed by FACS analysis, or a T7 endonuclease I assay).
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction : Transduce the stable Cas9-expressing cells with a pooled genome-wide sgRNA library (e.g., GeCKO v2.0) at an MOI of < 0.3. This is critical to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.
-
Antibiotic Selection : After 48 hours, select the transduced cells with a second antibiotic corresponding to the sgRNA vector (e.g., puromycin).
-
Establish Baseline : After selection is complete, harvest a population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment :
-
Determine the IC50 of disulfiram (in combination with a fixed concentration of copper, e.g., 1 µM CuCl2) for the Cas9-expressing cell line over a 7-14 day period.
-
Split the remaining transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with disulfiram and copper at a concentration of approximately IC70-IC80. Maintain library coverage throughout.
-
-
Cell Harvesting : Passage the cells for 14-21 days, maintaining the drug pressure. Harvest cells from both the control and treatment arms at the end of the experiment.
-
Genomic DNA Extraction : Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Sequencing :
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplicons to determine the representation of each sgRNA in each sample.
-
Data Analysis and Hit Identification
-
Read Alignment and Counting : Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification : Use statistical methods, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and, by extension, genes that are significantly enriched in the disulfiram-treated population compared to the control population. Genes with multiple highly-ranked sgRNAs are considered strong candidates.
Data Presentation
The results from a CRISPR screen are typically represented as a list of genes ranked by their enrichment in the drug-treated population. The following table is a hypothetical representation of top-ranking candidate genes for disulfiram resistance.
| Rank | Gene Symbol | Description | Log2 Fold Change (DSF vs. Control) | p-value | False Discovery Rate (FDR) |
| 1 | GENE-A | E3 ubiquitin ligase | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE-B | Copper transporter | 5.2 | 3.5e-8 | 5.1e-7 |
| 3 | GENE-C | Component of NF-κB pathway | 4.9 | 8.1e-7 | 9.3e-6 |
| 4 | GENE-D | Proteasome subunit | 4.5 | 1.5e-6 | 1.2e-5 |
| 5 | GENE-E | Aldehyde dehydrogenase family member | 4.1 | 5.6e-6 | 3.7e-5 |
This table presents hypothetical data for illustrative purposes.
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen to confirm their role in disulfiram resistance.
-
Individual Gene Knockout : Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Cell Viability Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout lines in the presence of a dose-response range of disulfiram and copper. An increase in the IC50 value compared to control cells (transduced with a non-targeting sgRNA) confirms the resistance phenotype.
-
Clonogenic Assays : Plate knockout and control cells at low density and treat with disulfiram. After 10-14 days, stain and count the colonies to assess long-term survival.
-
Mechanistic Studies : Investigate how the knockout of the candidate gene leads to resistance. This could involve Western blotting to check for alterations in downstream signaling pathways, or functional assays related to the known or predicted function of the gene (e.g., measuring intracellular copper levels for a copper transporter).
Conclusion
The combination of CRISPR-Cas9 genome-wide screening with rigorous validation provides a powerful and unbiased approach to elucidate the genetic basis of resistance to disulfiram. Identifying these resistance mechanisms is a critical step in developing more effective therapeutic strategies, including rational drug combinations and patient stratification biomarkers, to overcome resistance and enhance the clinical utility of disulfiram in cancer treatment.
References
- 1. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disulfamide in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids are three-dimensional (3D) in vitro culture systems that recapitulate the key structural and functional characteristics of their in vivo organ counterparts. Their ability to mimic organ-specific physiology and disease states has positioned them as invaluable tools in basic research, drug discovery, and personalized medicine.[1] This document provides detailed application notes and proposed protocols for the use of Disulfamide, a carbonic anhydrase inhibitor, in organoid culture systems. While direct literature on this compound in organoids is not currently available, this guide is based on the known mechanisms of carbonic anhydrase inhibitors and established methodologies for drug screening in organoids.
This compound's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial for maintaining pH homeostasis.[2] Notably, certain CA isoforms, such as Carbonic Anhydrase IX (CAIX), are significantly overexpressed in various cancers and contribute to tumor progression and acidosis.[2][3][4][5] Furthermore, some carbonic anhydrases have been shown to modulate key signaling pathways in cancer, including the Wnt signaling pathway.[6][7][8] These findings suggest a strong rationale for investigating this compound as a potential therapeutic agent in cancer organoid models.
Data Presentation: Effects of Analogous Carbonic Anhydrase Inhibitors
The following table summarizes the observed effects of other carbonic anhydrase inhibitors in various biological systems, providing a basis for hypothesizing the potential impact of this compound on organoids.
| Compound | Model System | Concentration Range | Observed Effects | Reference |
| Acetazolamide | Urinary Bladder Cancer Cells | Not specified | Inhibition of cell migration and invasion; suppression of β-catenin signaling. | [9] |
| HTS (a potent CA inhibitor) | Fetal Rat Long Bone Organ Culture | 3 x 10⁻⁶ M - 3 x 10⁻⁵ M | Inhibition of bone resorption stimulated by PTH, PGE2, 1,25-(OH)2D3, and IL-1. | [10] |
| Dorzolamide | Human Meibomian Gland Epithelial Cells | 50 µg/ml - 500 µg/ml | High concentrations decreased cell proliferation and promoted differentiation. | [11] |
| SLC-0111 | Human Colorectal and Breast Cancer Cells | IC50: several fold smaller than 2.5 nM | Inhibition of cancer cell proliferation, including under hypoxic conditions. | [5] |
Experimental Protocols
The following are detailed, adaptable protocols for the application of this compound in organoid culture systems, based on established drug screening methodologies.[12][13][14][15][16]
Protocol 1: General Drug Screening of this compound in Patient-Derived Cancer Organoids
Objective: To assess the dose-dependent effects of this compound on the viability and growth of patient-derived cancer organoids.
Materials:
-
Patient-derived cancer organoids (e.g., colorectal, pancreatic, breast)
-
Basement membrane matrix
-
Organoid culture medium (specific to the organoid type)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well culture plates (white, clear-bottom for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
-
Organoid dissociation reagent
Procedure:
-
Organoid Seeding:
-
Thaw and expand patient-derived organoids according to standard protocols.
-
Harvest and dissociate organoids into small fragments or single cells using an appropriate dissociation reagent.
-
Resuspend the organoid fragments/cells in the basement membrane matrix on ice.
-
Seed 10-20 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.
-
Carefully add 100 µL of complete organoid culture medium to each well.
-
Culture for 2-4 days to allow for organoid formation and stabilization.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at 37°C for 72 hours.
-
-
Assessment of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Lyse the organoids by vigorously pipetting up and down to disrupt the matrix domes.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
Protocol 2: Analysis of Wnt Signaling Pathway Modulation by this compound in Colorectal Cancer Organoids
Objective: To investigate the effect of this compound on the Wnt signaling pathway in colorectal cancer (CRC) organoids.
Materials:
-
CRC organoids (preferably with known Wnt pathway mutations, e.g., APC-deficient)
-
This compound
-
Organoid culture medium
-
Reagents for RNA extraction
-
Reagents for qRT-PCR (primers for Wnt target genes like AXIN2, LGR5)
-
Reagents for protein extraction and Western blotting (antibodies for β-catenin, active β-catenin)
-
Reagents for immunofluorescence staining (antibodies for β-catenin)
Procedure:
-
Organoid Culture and Treatment:
-
Culture and treat CRC organoids with a predetermined concentration of this compound (e.g., IC50 value from Protocol 1) and a vehicle control for 48-72 hours as described in Protocol 1.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest organoids from the matrix using a cell recovery solution.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for Wnt target genes (AXIN2, LGR5) and a housekeeping gene for normalization.
-
Analyze the relative gene expression changes between this compound-treated and control organoids.
-
-
Western Blotting:
-
Harvest organoids and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against total β-catenin and active (non-phosphorylated) β-catenin.
-
Use a loading control antibody (e.g., GAPDH) for normalization.
-
Analyze the changes in protein levels.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and stain whole organoids or organoid sections with an antibody against β-catenin.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the organoids using a confocal microscope to observe changes in β-catenin localization (nuclear vs. cytoplasmic/membranous).
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in cancer organoids.
References
- 1. Leveraging disulfiram to treat cancer: Mechanisms of action, delivery strategies, and treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 6. Carbonic anhydrase IV inhibits colon cancer development by inhibiting the Wnt signalling pathway through targeting the WTAP–WT1–TBL1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IV inhibits colon cancer development by inhibiting the Wnt signalling pathway through targeting the WTAP-WT1-TBL1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a potent carbonic anhydrase inhibitor on bone resorption in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Carbonic Anhydrase Inhibitor Dorzolamide Stimulates the Differentiation of Human Meibomian Gland Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ヒトiPS細胞由来腸オルガノイドを用いた薬物の細胞毒性スクリーニング [sigmaaldrich.com]
- 14. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 15. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
Application Note: Protocol for Assessing Disulfamide's Effect on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfamide, a sulfonamide derivative, is recognized as a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons and are involved in various physiological processes.[2][3] Notably, specific isoforms of carbonic anhydrase are located within the mitochondria (CA-VA and CA-VB) and play a role in regulating mitochondrial respiration and biogenesis.[2][3][4] Inhibition of these mitochondrial carbonic anhydrases has been shown to impact the rate of respiration and the production of reactive oxygen species (ROS).[4][5] Given this compound's classification as a carbonic anhydrase inhibitor, it is critical to assess its potential off-target effects on mitochondrial function, which is a key consideration in drug safety and development.
This application note provides a comprehensive set of protocols to investigate the impact of this compound on key parameters of mitochondrial respiration in cultured cells. The described methodologies will enable researchers to quantify changes in oxygen consumption, mitochondrial membrane potential, ATP production, and reactive oxygen species levels, thereby providing a thorough profile of this compound's mitochondrial effects.
Potential Signaling Pathway of this compound's Action on Mitochondria
The primary hypothesis for this compound's effect on mitochondria stems from its role as a carbonic anhydrase inhibitor. By inhibiting mitochondrial carbonic anhydrases, this compound may alter the intramitochondrial pH and bicarbonate concentration, which in turn can affect the activity of key enzymes in the Krebs cycle and the electron transport chain, ultimately influencing the rate of oxidative phosphorylation and ROS production.
Experimental Protocols
This section details the key experiments for assessing the impact of this compound on mitochondrial respiration. An overview of the experimental workflow is presented below.
Protocol 1: Isolation of Mitochondria from Cultured Cells (Optional)
This protocol is for researchers who wish to study the direct effects of this compound on isolated mitochondria.
Materials:
-
Cultured cells (e.g., HepG2, 70-80% confluent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA
-
Dounce homogenizer
-
Centrifuge and microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in MIB and incubate on ice for 10 minutes to allow cells to swell.
-
Homogenize the cell suspension with a Dounce homogenizer on ice with 10-15 gentle strokes.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.[6][7]
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration, in intact cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare a dilution series of this compound in assay medium.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds and the different concentrations of this compound.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will measure baseline OCR, then inject this compound and subsequently the stress test compounds to determine key respiratory parameters.[8][9][10]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
Cultured cells in a black, clear-bottom 96-well plate
-
TMRE stock solution
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Culture cells in a 96-well plate to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).
-
Add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.
Protocol 4: Quantification of ATP Production
This protocol utilizes a luciferase-based assay to measure cellular ATP levels.
Materials:
-
Cultured cells in a white, opaque 96-well plate
-
ATP determination kit (luciferin/luciferase-based)
-
This compound stock solution
-
Oligomycin (inhibitor of ATP synthase, as a positive control)
-
Luminometer
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound. Include a positive control group treated with Oligomycin.
-
Following treatment, lyse the cells according to the ATP determination kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a reduction in ATP levels.[11]
Protocol 5: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs the MitoSOX Red fluorescent probe to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
Cultured cells in a black, clear-bottom 96-well plate
-
MitoSOX Red reagent stock solution
-
Antimycin A (inducer of mitochondrial ROS, as a positive control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture cells and treat with various concentrations of this compound. Include a positive control group treated with Antimycin A.
-
Load the cells with MitoSOX Red reagent (typically 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~510/580 nm) or analyze the cells by flow cytometry. An increase in fluorescence indicates elevated mitochondrial superoxide production.
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Treatment Group | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control (e.g., Rotenone) |
Table 2: Impact of this compound on Mitochondrial Membrane Potential, ATP, and ROS Levels
| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Mitochondrial ROS Levels (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (FCCP/Oligomycin/Antimycin A) |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the potential effects of this compound on mitochondrial respiration. By systematically evaluating oxygen consumption, mitochondrial membrane potential, ATP synthesis, and ROS production, researchers can gain a comprehensive understanding of this compound's mitochondrial liability. This information is invaluable for drug development professionals in making informed decisions regarding the safety and therapeutic potential of this compound and related compounds. The findings from these studies will help to elucidate whether the carbonic anhydrase inhibitory activity of this compound extends to a significant impact on mitochondrial function.
References
- 1. Desamide | CAS#:671-88-5 | Chemsrc [chemsrc.com]
- 2. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrases are involved in mitochondrial biogenesis and control the production of lactate by human Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Glucose-Induced Mitochondrial Respiration and Reactive Oxygen Species in Mouse Cerebral Pericytes is Reversed by Pharmacological Inhibition of Mitochondrial Carbonic Anhydrases: Implications for Cerebral Microvascular Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High glucose-induced mitochondrial respiration and reactive oxygen species in mouse cerebral pericytes is reversed by pharmacological inhibition of mitochondrial carbonic anhydrases: Implications for cerebral microvascular disease in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drexel.edu [drexel.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Disulfamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfamide (Disulfiram) is a drug that has been repurposed for its potential anti-cancer properties. It has been demonstrated to induce apoptosis in a variety of cancer cell lines. A critical method for quantifying this programmed cell death is flow cytometry. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with this compound, focusing on Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and the analysis of mitochondrial membrane potential.
Mechanism of this compound-Induced Apoptosis
This compound, particularly in the presence of copper, induces apoptosis through multiple mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] This activation, coupled with the inhibition of the anti-apoptotic NF-κB and Nrf2 pathways, pushes the cell towards apoptosis.[2][3] Furthermore, the this compound-copper complex has been shown to inhibit the proteasome, leading to an accumulation of misfolded proteins and triggering apoptosis.[5][6][7] this compound has also been shown to modulate the p53 pathway, increasing its levels while decreasing the anti-apoptotic protein Bcl-2.[8]
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the induction of apoptosis by this compound (DSF), often in combination with copper (Cu), in different cancer cell lines as measured by flow cytometry.
Table 1: Apoptosis in Lymphoid Malignant Cell Lines
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) | Reference |
| Raji | DSF (3.3 µM) / Cu (1 µM) | 24 | 81.03 ± 7.91 | [2][9] |
| Molt4 | DSF (2 µM) / Cu | 24 | 89.867 ± 4.69 | [2][9] |
Table 2: Apoptosis in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) | Reference |
| U87 | Control | 48 | ~5 | [10] |
| U87 | DSF (0.5 µM) | 48 | ~10 | [10] |
| U87 | Cu (1 µM) | 48 | ~8 | [10] |
| U87 | DSF (0.5 µM) / Cu (1 µM) | 48 | ~45 | [10] |
| U251 | Control | 48 | ~3 | [10] |
| U251 | DSF (0.5 µM) | 48 | ~7 | [10] |
| U251 | Cu (1 µM) | 48 | ~5 | [10] |
| U251 | DSF (0.5 µM) / Cu (1 µM) | 48 | ~35 | [10] |
Table 3: Apoptosis in Pancreatic Cancer Cell Line
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) | Reference |
| PANC-1 | Control | 24 | Not specified | [11] |
| PANC-1 | DSF (5 µM) | 24 | Increased | [11] |
| PANC-1 | DSF (10 µM) | 24 | Increased | [11] |
| PANC-1 | DSF (13 µM) | 24 | Increased | [11] |
Signaling Pathways in this compound-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Apoptosis Analysis
The general workflow for analyzing this compound-induced apoptosis using flow cytometry is depicted below.
Caption: General experimental workflow for apoptosis analysis.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest cells. For adherent cells, gently detach them using trypsin or a cell scraper and collect any floating cells from the media. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
This compound-treated and control cells
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter)
-
Wash Buffer (e.g., PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
-
Staining:
-
Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with wash buffer to remove any unbound substrate. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in wash buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorochrome.
-
An increase in fluorescence intensity compared to the control indicates an increase in caspase-3/7 activity and apoptosis.
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis.
Materials:
-
This compound-treated and control cells
-
Cationic fluorescent dye (e.g., JC-1, TMRE, or TMRM)
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Staining with JC-1:
-
Resuspend the cells in pre-warmed cell culture medium at 1 x 10^6 cells/mL.
-
Add JC-1 dye to a final concentration of 1-10 µg/mL.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
-
Resuspend the cells in PBS for analysis.
-
-
Flow Cytometry Analysis (JC-1):
-
Analyze the samples on a flow cytometer.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (detected in the PE channel, ~590 nm).
-
In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (detected in the FITC channel, ~529 nm).
-
The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. A decrease in this ratio indicates apoptosis.
-
-
Staining with TMRE/TMRM:
-
Resuspend cells in pre-warmed medium and add TMRE or TMRM to a final concentration of 20-100 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Analyze live, unstained cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Logical Relationships in Apoptosis Detection
The following diagram illustrates the temporal relationship of the key events in apoptosis that can be measured by the described flow cytometry assays.
Caption: Temporal sequence of key apoptotic events.
References
- 1. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram/copper causes redox-related proteotoxicity and concomitant heat shock response in ovarian cancer cells that is augmented by auranofin-mediated thioredoxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram promotes the conversion of carcinogenic cadmium to a proteasome inhibitor with pro-apoptotic activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Disulfamide Solubility Challenges for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Disulfamide in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a sulfonamide and a carbonic anhydrase inhibitor with diuretic properties.[1] Its poor aqueous solubility presents a significant challenge for in vivo research, as it can lead to low bioavailability, inconsistent drug exposure, and difficulty in preparing suitable formulations for administration to laboratory animals.
Q2: What is the primary mechanism of action for this compound?
This compound functions as a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, this compound can affect physiological processes such as pH regulation and fluid balance.
Q3: What are the common signs of poor this compound solubility during formulation preparation?
Common indicators of solubility issues include the formation of a precipitate, cloudiness in the solution after mixing, or the drug failing to dissolve completely, even with vigorous mixing or sonication. This can result in an inaccurate and non-homogenous dosage form.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
While Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds, its use in vivo should be approached with caution.[2][3][4][5] High concentrations of DMSO can be toxic to animals. If used, it is often as part of a co-solvent system at a low final concentration, and appropriate vehicle controls are essential.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon addition of an aqueous vehicle or during storage.
-
Potential Cause: The aqueous environment reduces the overall solvating capacity of the formulation, causing the poorly soluble this compound to crash out.
-
Troubleshooting Steps:
-
Increase the proportion of organic co-solvent: If using a co-solvent system (e.g., Ethanol/water, PEG 400/water), incrementally increase the percentage of the organic solvent.
-
Utilize a surfactant: Adding a biocompatible surfactant can help to maintain this compound in a micellar suspension, preventing precipitation.
-
Adjust the pH: this compound is soluble in cold NaOH solutions, indicating that increasing the pH of the formulation to the alkaline range can enhance its solubility.[6] However, the final pH must be compatible with the route of administration and animal welfare.
-
Prepare fresh daily: Due to potential instability, it is recommended to prepare the this compound formulation fresh before each administration.
-
Issue 2: Inconsistent results in vivo, potentially due to variable drug absorption.
-
Potential Cause: Poor solubility can lead to variable dissolution in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral routes), resulting in inconsistent drug absorption.
-
Troubleshooting Steps:
-
Particle size reduction: If administering a suspension, reducing the particle size of this compound through techniques like micronization can increase the surface area and improve the dissolution rate.
-
Formulate as a solid dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer (e.g., Polyethylene glycol) can enhance its dissolution and bioavailability.[7][8][9]
-
Consider a lipid-based formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. Note that "Practically insoluble" generally implies a solubility of less than 0.1 mg/mL.
| Solvent | Solubility (% w/w) | Approximate Solubility (mg/mL) | Reference |
| Water | Practically insoluble | < 0.1 | [6] |
| Absolute Ethanol (at 25°C) | 1.89% | ~18.9 | [6] |
| 90% Ethanol (at 25°C) | 2.23% | ~22.3 | [6] |
| Isopropanol | 0.35% | ~3.5 | [6] |
| Chloroform | 0.001% | ~0.01 | [6] |
| Cold NaOH solutions | Soluble | Data not specified | [6] |
Note: The conversion from % w/w to mg/mL is an approximation assuming the density of the solvent is close to 1 g/mL. For more precise formulations, the density of the specific solvent should be taken into account.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-Solvent System for Oral Gavage
This protocol is a general guideline and may require optimization based on the specific experimental needs.
Materials:
-
This compound powder
-
Absolute Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the co-solvent vehicle: A common vehicle for poorly soluble compounds is a mixture of Ethanol, PEG 400, and water. A starting ratio to test could be 10% Ethanol, 40% PEG 400, and 50% water (v/v/v).
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile glass vial.
-
Add the required volume of Ethanol to the vial and vortex or sonicate until the this compound is fully dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the sterile water while stirring continuously. Observe for any signs of precipitation.
-
-
Final Formulation: The final solution should be clear. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.
-
Administration: Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Voluntary Oral Administration of this compound in a Jelly Formulation for Mice
This method can reduce the stress associated with oral gavage.
Materials:
-
This compound formulation (prepared as in Protocol 1, or dissolved in a suitable vehicle)
-
Gelatin
-
Sucralose or other sweetener
-
Food flavoring (e.g., strawberry)
-
24-well plate
Procedure:
-
Prepare the jelly base:
-
Prepare a 2% sucralose solution in water.
-
Prepare a gelatin solution according to the manufacturer's instructions, using the sucralose solution instead of plain water. Keep the gelatin solution warm to prevent setting.
-
-
Incorporate this compound:
-
Calculate the amount of this compound needed for a batch of jellies. Each jelly can be portioned for multiple mice.
-
Add the calculated amount of the prepared this compound solution to the warm gelatin mixture. Mix thoroughly.
-
Add a small amount of food flavoring to increase palatability.
-
-
Set the Jellies:
-
Pipette the mixture into the wells of a 24-well plate.
-
Refrigerate the plate until the jellies are set.
-
-
Dosing:
-
Remove the jellies from the wells.
-
Cut each jelly into pre-calculated, equal-sized pieces to ensure accurate dosing for each mouse.
-
Present the jelly piece to the mouse for voluntary consumption.
-
Visualizations
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of this compound as a carbonic anhydrase inhibitor.
Experimental Workflow: this compound Formulation and In Vivo Administration
References
- 1. This compound | C7H9ClN2O4S2 | CID 68935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. This compound [drugfuture.com]
- 7. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Optimizing Disulfamide dosage for maximum therapeutic index
IMPORTANT NOTICE: Information on Disulfamide is Limited
Our comprehensive search of scientific literature and databases has revealed a significant lack of detailed information regarding this compound (also known by its chemical name, 5-Chlorotoluene-2,4-disulfonamide). While this compound is identified as a carbonic anhydrase inhibitor with diuretic properties, there is a scarcity of publicly available data on its clinical use, dose-response relationships, therapeutic index, and specific signaling pathways.[1][2]
This scarcity of information prevents the creation of a detailed technical support center as requested. The necessary data for comprehensive troubleshooting guides, quantitative data tables, and detailed experimental protocols for this compound are not available in the current body of scientific literature.
It is crucial to distinguish This compound from the similarly named drug Disulfiram . Disulfiram is a well-documented medication used for the treatment of alcohol dependence, and extensive information is available regarding its mechanism of action, dosage, and side effects.
While we cannot provide specific guidance for this compound, we can offer general principles and methodologies for optimizing the dosage of a novel or under-researched compound, drawing parallels from other drugs in the same class, such as other carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs) - General Principles for Drug Dosage Optimization
This section provides general guidance applicable to the process of optimizing the dosage of a research compound.
| Question | Answer |
| How is the therapeutic index (TI) of a new compound determined? | The therapeutic index is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A common method of calculating the TI is by dividing the dose that produces toxicity in 50% of the population (TD50) by the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI is preferable as it indicates a wider margin between the effective and toxic doses. |
| What are the initial steps in determining the optimal dosage of a new drug? | The process typically begins with preclinical studies involving in vitro and in vivo models to establish a preliminary dose-response curve for both efficacy and toxicity. These studies help identify a starting dose for clinical trials. Subsequent Phase I clinical trials in healthy volunteers are designed to assess safety, tolerability, and pharmacokinetic parameters across a range of doses. |
| What are common issues encountered during dose-optimization experiments? | Researchers may encounter high inter-individual variability in drug metabolism and response, unexpected toxicities, and a narrow therapeutic window. For compounds with limited solubility, formulation challenges can also impact bioavailability and, consequently, the dose-response relationship. |
| How can I troubleshoot a lack of a clear dose-response relationship in my experiments? | A lack of a clear dose-response relationship could be due to several factors. Ensure the compound's stability and solubility in your experimental system. Verify the accuracy of your dosing and measurement techniques. Consider the possibility of a U-shaped dose-response curve or that the effective concentration range is outside the tested range. It may also be necessary to re-evaluate the chosen endpoint for measuring the drug's effect. |
Experimental Protocols: General Methodologies
Below are generalized protocols for key experiments used in the dose-optimization of a new chemical entity. These are not specific to this compound but represent standard methodologies in pharmacology and drug development.
In Vitro Dose-Response Assay
Objective: To determine the concentration of a compound required to produce a 50% response (EC50 or IC50) in a cell-based assay.
Methodology:
-
Cell Culture: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate vehicle.
-
Treatment: Remove the culture medium and add the medium containing the various concentrations of the compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period.
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Assay: Perform a cell viability or functional assay (e.g., MTT, luciferase reporter assay) to measure the compound's effect.
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 value.
Maximum Tolerated Dose (MTD) Study in an Animal Model
Objective: To determine the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Methodology:
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the facility for a minimum of one week.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses.
-
Administration: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
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Data Collection: Record body weights, food and water intake, and any observed adverse effects. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that results in no more than a predefined level of toxicity (e.g., 10% weight loss) and no mortality.
Signaling Pathways and Logical Relationships
Due to the lack of specific information on this compound's mechanism of action beyond carbonic anhydrase inhibition, a detailed signaling pathway diagram cannot be provided. However, we can illustrate a generalized workflow for optimizing a therapeutic index.
References
Identifying and mitigating off-target effects of Disulfamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disulfamide. The information focuses on identifying and mitigating potential off-target effects to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sulfonamide that acts as a carbonic anhydrase (CA) inhibitor.[1][2] It works by inhibiting the activity of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for various physiological processes, including pH regulation and fluid balance.
Q2: Is this compound the same as Disulfiram?
No, they are different compounds with distinct mechanisms of action and therapeutic uses. This is a common point of confusion due to their similar names.
-
This compound is a carbonic anhydrase inhibitor, primarily used as a diuretic. Its chemical name is 4-chloro-6-methylbenzene-1,3-disulfonamide.
-
Disulfiram is an aldehyde dehydrogenase inhibitor used in the treatment of alcohol dependence.[3][4][5][6] It works by causing an unpleasant reaction to alcohol consumption. Its chemical structure is a disulfide derived from diethyldithiocarbamate.
It is critical to ensure you are using the correct compound in your experiments.
Q3: What are the known off-target effects of sulfonamide-based carbonic anhydrase inhibitors?
While specific off-target effects for this compound are not extensively documented, the broader class of sulfonamide carbonic anhydrase inhibitors is known to have several off-target effects, primarily due to the inhibition of various carbonic anhydrase isoforms that are expressed in different tissues. There are 15 known human CA isoforms with varying cellular and tissue distribution.[7] Lack of complete selectivity can lead to unintended biological consequences.[8]
Common off-target effects can include:
-
Inhibition of unintended CA isoforms, leading to physiological disturbances.[8]
-
Alterations in intracellular and extracellular pH, which can affect numerous cellular processes.[9][10]
-
Potential for "sulfa" drug-related hypersensitivity reactions in certain in vivo models.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent changes in cell viability and proliferation.
Question: I am observing unexpected cytotoxicity or a lack of a consistent effect on cell proliferation in my cell-based assays after treatment with this compound. How can I troubleshoot this?
Possible Cause: The observed effects may be due to off-target inhibition of essential carbonic anhydrase isoforms or alterations in cellular pH homeostasis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cell viability results with this compound.
Detailed Methodologies:
-
Step 1: Confirm Compound Identity and Purity
-
Objective: To ensure the correct compound is being used and that it is of high purity.
-
Protocol:
-
Verify the CAS number (671-88-5 for this compound).
-
Perform analytical tests such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and purity of your this compound stock.
-
If possible, obtain a fresh, certified lot of the compound.
-
-
-
Step 2: Perform a Dose-Response Curve using a Cell Viability Assay
-
Objective: To determine the concentration range over which this compound affects cell viability.
-
Protocol (MTT Assay): [11]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
-
-
Step 3: Assess Off-Target Carbonic Anhydrase Isoform Inhibition
-
Objective: To determine if this compound is inhibiting other CA isoforms present in your cell line that may be critical for cell survival.
-
Protocol (In Vitro CA Inhibition Assay): [1][7]
-
Obtain recombinant human carbonic anhydrase isoforms that are expressed in your cell line of interest.
-
Use a stopped-flow CO2 hydrase assay to measure the inhibitory activity of this compound against each isoform.[7] This assay measures the enzyme-catalyzed hydration of CO2.
-
Determine the inhibition constant (Ki) of this compound for each CA isoform. A lower Ki value indicates stronger inhibition.
-
Compare the Ki values to identify which isoforms are most potently inhibited.
-
-
-
Step 4: Measure Intracellular and Extracellular pH
-
Objective: To determine if this compound treatment is altering the pH of the cell culture environment, which can impact cell health.
-
Protocol (Measuring Extracellular pH): [12][13]
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Carefully collect the culture medium.
-
Use a calibrated pH meter to measure the pH of the collected medium.[12]
-
Compare the pH of the medium from treated cells to that of control cells.
-
-
Protocol (Measuring Intracellular pH): [14]
-
Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).
-
Treat the cells with this compound.
-
Use fluorescence microscopy or a plate reader to measure the change in fluorescence, which corresponds to a change in intracellular pH.
-
-
-
Step 5: Evaluate Apoptosis and Necrosis Markers
-
Objective: To determine the mechanism of cell death if significant cytotoxicity is observed.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound as previously determined.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.
-
-
Issue 2: The observed cellular phenotype does not align with the known function of the intended carbonic anhydrase target.
Question: I am inhibiting a specific carbonic anhydrase isoform with this compound, but the resulting cellular phenotype is not what I expected based on the known role of this enzyme. How can I investigate if this is an off-target effect?
Possible Cause: The observed phenotype may be a result of this compound inhibiting an unknown, off-target protein or activating an unexpected signaling pathway.
Troubleshooting Workflow:
Caption: A logical workflow for investigating unexpected cellular phenotypes.
Detailed Methodologies:
-
Step 1: Validate Target Engagement
-
Objective: To confirm that this compound is inhibiting the intended carbonic anhydrase isoform in your experimental system.
-
Protocol: This can be challenging in a cellular context. An indirect measure is to assess the downstream consequences of inhibiting your target CA. For example, if your target CA is involved in pH regulation, you can measure changes in pH as described in Issue 1, Step 4 .
-
-
Step 2: Profile against a Panel of Carbonic Anhydrase Isoforms
-
Objective: To determine the selectivity of this compound for your target CA isoform versus other isoforms expressed in your cells.
-
Protocol: Perform the in vitro CA inhibition assay as described in Issue 1, Step 3 using a broad panel of recombinant human CA isoforms.
-
-
Step 3: Use a Structurally Unrelated Carbonic Anhydrase Inhibitor
-
Objective: To see if a different CA inhibitor with the same on-target activity reproduces the observed phenotype.
-
Protocol:
-
Select a CA inhibitor from a different chemical class (e.g., a non-sulfonamide inhibitor if available) that is known to inhibit your target isoform.
-
Treat your cells with this alternative inhibitor and observe if the same unexpected phenotype is produced. If the phenotype is not reproduced, it is more likely that the original observation was due to an off-target effect of this compound.
-
-
-
Step 4: Perform a Rescue Experiment
-
Objective: To determine if the observed phenotype can be reversed by overexpressing the target enzyme.
-
Protocol:
-
Transfect your cells with a plasmid that drives the overexpression of your target carbonic anhydrase isoform.
-
Confirm the overexpression of the protein by Western blot.
-
Treat the overexpressing cells and control cells with this compound.
-
If the phenotype is rescued (i.e., reversed or diminished) in the overexpressing cells, it provides strong evidence that the effect is on-target.
-
-
-
Step 5: Analyze Downstream Signaling Pathways
-
Objective: To identify any unintended signaling pathways that are activated or inhibited by this compound.
-
Protocol (Western Blotting): [15][16][17][18][19]
-
Treat cells with this compound for various times.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][18]
-
Probe the membrane with antibodies against key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB). Use phospho-specific antibodies to assess the activation state of these pathways.[19]
-
Compare the protein expression and phosphorylation status in treated versus control cells.
-
-
Quantitative Data
The following table summarizes the inhibition constants (Ki) of various sulfonamide-based inhibitors against several human carbonic anhydrase (hCA) isoforms. This data can be used to understand the potential for off-target inhibition when using a sulfonamide compound like this compound. Note that specific data for this compound is limited, and the data presented here is for other representative sulfonamides to illustrate the concept of isoform selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA IX vs hCA II |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 | 0.47 |
| Ethoxzolamide | 78 | 8.9 | 7.4 | 3.0 | 1.20 |
| Zonisamide | 3740 | 34.2 | 49.3 | 4.5 | 0.69 |
| Methazolamide | 50 | 14 | 29 | 5.4 | 0.48 |
| Dorzolamide | 3000 | 0.54 | 54 | 0.85 | 0.01 |
| SLC-0111 | 9680 | 121 | 10.9 | 5.8 | 11.10 |
Data compiled from various sources.[20][21][22] Selectivity is calculated as (Ki for hCA II) / (Ki for hCA IX). A higher value indicates greater selectivity for hCA IX over hCA II.
Signaling Pathway Diagram
The following diagram illustrates the role of carbonic anhydrase IX (CA IX), a common off-target of sulfonamide inhibitors, in regulating intracellular and extracellular pH in cancer cells. Inhibition of CA IX can disrupt this process, leading to intracellular acidification and reduced tumor cell survival.
Caption: Role of CA IX in pH regulation and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfiram | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificbio.com [scientificbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Establishment of an Extracellular Acidic pH Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Resistance to Disulfiram Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line-specific resistance to Disulfiram (DSF), often used in combination with copper (Disulfiram/Cu), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Disulfiram's anti-cancer effects?
Disulfiram (DSF), an established medication for alcoholism, exhibits anti-cancer properties primarily through its complex with copper (DSF/Cu).[1][2] This complex targets several key cellular processes. A primary mechanism is the inhibition of the proteasome system, leading to the accumulation of misfolded proteins and inducing proteotoxic stress, which results in cancer cell death.[1][3] Additionally, DSF targets aldehyde dehydrogenase (ALDH), an enzyme often overexpressed in cancer stem cells, thereby suppressing this resistant cell population.[3][4] The DSF/Cu complex can also induce apoptosis and inhibit cancer cell proliferation and metastasis.[3]
Q2: Why are some cancer cell lines resistant to Disulfiram treatment?
Cell line-specific resistance to Disulfiram can arise from several factors:
-
High Aldehyde Dehydrogenase (ALDH) Activity: Cancer stem cells (CSCs) often exhibit high ALDH activity, which is a direct target of Disulfiram.[3][4] Cell lines with a large population of ALDH-positive CSCs may be inherently more resistant to conventional chemotherapeutics and could require higher concentrations or combination therapies with Disulfiram to overcome this resistance.[4][5]
-
Low Reactive Oxygen Species (ROS) Levels: Disulfiram can increase intracellular ROS levels, contributing to its cytotoxic effects.[1][4] Cell lines with intrinsically low ROS levels or robust antioxidant defense mechanisms may be less susceptible.[4]
-
Upregulated DNA Repair Pathways: Some cancer cells can develop resistance to DNA-damaging agents. Disulfiram has been shown to enhance the efficacy of drugs like cisplatin by inhibiting the Fanconi anemia (FA) DNA repair pathway.[6] Cell lines with highly efficient DNA repair mechanisms might exhibit resistance to Disulfiram's synergistic effects with DNA-damaging agents.
-
Disulfidptosis Regulation: Disulfidptosis is a form of programmed cell death triggered by disulfide stress.[7][8] Resistance to drugs like sorafenib has been linked to a lower likelihood of undergoing disulfidptosis, which was associated with reduced expression of SLC7A11.[9] This suggests that the intrinsic regulation of this cell death pathway can influence a cell line's sensitivity to certain treatments.
Q3: What is "disulfidptosis" and how does it relate to Disulfiram resistance?
Disulfidptosis is a novel form of programmed cell death induced by the accumulation of disulfide bonds in cells, particularly under conditions of glucose deprivation.[7][8] This leads to disulfide stress and subsequent cell death. While Disulfiram's primary metabolite complexes with copper to exert its effects, the concept of disulfide stress is relevant to understanding cell death mechanisms in cancer. Research has shown that cancer cells resistant to certain drugs, like sorafenib, may be less prone to disulfidptosis.[9] This suggests that the cellular machinery governing disulfide balance could be a factor in drug resistance.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed after Disulfiram treatment.
Possible Cause 1: Insufficient Copper Supplementation. The anti-cancer activity of Disulfiram is significantly enhanced by the presence of copper.[1][2]
-
Troubleshooting Step: Ensure that copper (e.g., CuCl₂) is added to the cell culture medium at an appropriate concentration (typically around 1 µM) in combination with Disulfiram.[10][11]
Possible Cause 2: Cell Line Has High ALDH Activity. Cell lines with a high population of cancer stem-like cells expressing ALDH may be more resistant.[4][5]
-
Troubleshooting Step 1: Assess the ALDH activity in your cell line using a commercially available assay (see Experimental Protocols).
-
Troubleshooting Step 2: If ALDH activity is high, consider increasing the concentration of Disulfiram or combining it with other chemotherapeutic agents to which the cells are sensitive. Disulfiram has been shown to reverse resistance to drugs like paclitaxel and cisplatin.[4][10]
Possible Cause 3: Sub-optimal Treatment Duration. The cytotoxic effects of Disulfiram/Cu may require a sufficient duration of exposure to induce apoptosis or inhibit proliferation.
-
Troubleshooting Step: Perform a time-course experiment, exposing the cells to Disulfiram/Cu for varying durations (e.g., 24, 48, 72 hours) to determine the optimal treatment time for your specific cell line.
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions. Factors such as cell passage number, confluence, and media composition can affect experimental outcomes.
-
Troubleshooting Step 1: Use cells within a consistent and low passage number range.
-
Troubleshooting Step 2: Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.
-
Troubleshooting Step 3: Ensure consistent media formulation, including serum concentration, in all experiments.
Possible Cause 2: Instability of Disulfiram/Cu Complex. The DSF/Cu complex may not be stable over long periods in cell culture media.
-
Troubleshooting Step: Prepare fresh Disulfiram and copper solutions for each experiment.
Data Presentation
Table 1: Cytotoxicity of Disulfiram/Cu in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | Disulfiram (with 0.5 µM Cu) for 24 hrs | 0.18 ± 0.08 | [12] |
| REH | B-cell Acute Lymphoblastic Leukemia | Disulfiram (with 0.5 µM Cu) for 24 hrs | 0.243 ± 0.256 | [12] |
| CMY | Down-Syndrome-Associated Acute Myeloid Leukemia | Cytarabine | 1.795 ± 0.391 | [5] |
| CMK | Down-Syndrome-Associated Acute Myeloid Leukemia | Cytarabine | 0.070 ± 0.030 | [5] |
Table 2: Effect of Disulfiram/Cu on Apoptosis and Colony Formation
| Cell Line | Treatment | Apoptosis (% increase) | Colony Formation Inhibition | Reference |
| Primary B-ALL Cells | 0.20 µM DS + 0.5 µM Cu (24 hrs) | 36.01% | Not Assessed | [12] |
| Nalm6 | 0.05 µM DS + 0.5 µM Cu (6 hrs) | Not Assessed | Almost completely abolished | [12] |
| MDA-MB-231PAC10 | Disulfiram/Cu | Massive apoptosis observed | Clonogenicity completely eradicated after 4 hrs | [10] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability and determine the IC50 of Disulfiram.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Disulfiram with a constant concentration of copper (e.g., 1 µM CuCl₂). Remove the old media and add the drug-containing media to the wells. Include appropriate controls (untreated cells, cells with copper alone).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
ALDEFLUOR Assay for ALDH Activity
This protocol is used to identify and quantify the population of cells with high ALDH activity.
-
Cell Preparation: Prepare a single-cell suspension of your cell line at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR assay buffer.
-
DEAB Control: Prepare a control tube containing cells and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
ALDEFLUOR Staining: Add the activated ALDEFLUOR reagent to the test sample.
-
Incubation: Incubate both the test and control tubes at 37°C for 30-60 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are diminished in the presence of DEAB.[10]
Clonogenic Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment.
-
Cell Treatment: Treat cells in a flask or plate with Disulfiram/Cu for a specified duration (e.g., 4 hours).[10][11]
-
Cell Seeding: After treatment, wash the cells and re-seed a low number of viable cells (e.g., 500-1000 cells) into a new 6-well plate.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.[10]
Mandatory Visualizations
Caption: Troubleshooting workflow for Disulfiram resistance.
Caption: Simplified signaling pathway of Disulfiram/Cu action.
References
- 1. The immunomodulatory function and antitumor effect of disulfiram: paving the way for novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram modulates ROS accumulation and overcomes synergistically cisplatin resistance in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfiram overcomes bortezomib and cytarabine resistance in Down-syndrome-associated acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram enhances the antitumor activity of cisplatin by inhibiting the Fanconi anemia repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducing disulfidptosis in tumors:potential pathways and significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfidptosis-related gene expression reflects the prognosis of drug-resistant cancer patients and inhibition of MYH9 reverses sorafenib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effective elimination of adult B-lineage acute lymphoblastic leukemia by disulfiram/copper complex in vitro and in vivo in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Disulfamide-alcohol reactions in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating disulfiram-alcohol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the disulfiram-alcohol reaction?
The disulfiram-alcohol reaction is primarily caused by the irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH) by disulfiram.[1][2][3] Normally, alcohol (ethanol) is metabolized in the liver first to acetaldehyde by alcohol dehydrogenase (ADH), and then acetaldehyde is converted to acetate by ALDH.[3][4] By blocking ALDH, disulfiram leads to a rapid accumulation of acetaldehyde in the blood, up to 5 to 10 times higher than in the normal metabolism of alcohol alone, when alcohol is consumed.[3][4][5] This buildup of acetaldehyde is responsible for the unpleasant and severe symptoms associated with the reaction.[2][3][5]
Q2: What are the typical symptoms of a disulfiram-alcohol reaction and when do they appear?
Symptoms of a disulfiram-alcohol reaction typically begin within 10 to 30 minutes of alcohol consumption.[4][6] The reaction's intensity is generally proportional to the doses of both disulfiram and alcohol ingested.[1][5] Symptoms can range from mild to severe and may include:
In severe cases, respiratory depression, cardiovascular collapse, arrhythmias, myocardial infarction, congestive heart failure, unconsciousness, convulsions, and even death can occur.[3]
Q3: Why is there significant variability in the disulfiram-alcohol reaction between individuals?
Significant inter-subject variability is a known characteristic of the disulfiram-alcohol reaction.[1][7] Several factors contribute to this variability:
-
Pharmacokinetics: There are substantial differences in the absorption, distribution, and metabolism of disulfiram among individuals.[1][7] Studies have shown a wide range in plasma concentrations of disulfiram and its metabolites after administration of the same dose.[7]
-
Genetic Factors: Genetic variations in enzymes involved in disulfiram and alcohol metabolism, such as aldehyde dehydrogenase (ALDH) and glutathione reductases, can influence the reaction's severity.[8][9] For instance, some East Asian populations have a genetic deficiency in ALDH2, which naturally leads to an alcohol flush reaction similar to a mild disulfiram-alcohol reaction.[3][9]
-
Liver Function: The liver is the primary site of both alcohol and disulfiram metabolism. Impaired liver function can affect the metabolism of both substances and, consequently, the intensity of the reaction.[10][11]
-
Dosage: The severity of the reaction is proportional to both the dose of disulfiram and the amount of alcohol consumed.[1][4]
-
Age: Some studies suggest that age can influence the reaction, with older individuals potentially experiencing a greater drop in systolic blood pressure for a given acetaldehyde level.[10][12]
Q4: Can other substances besides ethanol trigger a reaction in individuals taking disulfiram?
Yes, substances that are metabolized to acetaldehyde or that inhibit ALDH can cause a "disulfiram-like reaction." Researchers should be aware of potential interactions with:
-
Alcohol-containing products: This includes not only alcoholic beverages but also some sauces, vinegars, cough syrups, and even alcohol-based hand sanitizers, which can cause a reaction through skin absorption or inhalation.[1][13][14]
-
Certain Drugs: A number of medications can produce a disulfiram-like reaction when taken with alcohol. These include certain antibiotics (e.g., metronidazole, some cephalosporins), antifungals (e.g., griseofulvin), and sulfonylureas.[15][16][17][18]
-
Certain Mushrooms: Some mushroom species, like the inky cap (Coprinopsis atramentaria), contain compounds that inhibit ALDH and can cause a disulfiram-like reaction if consumed with alcohol.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak reaction observed after alcohol challenge. | 1. Low Disulfiram Dosage: The administered dose may be insufficient to produce a significant reaction in the subject.[7] 2. Individual Variability: High metabolic clearance of disulfiram or low sensitivity to acetaldehyde.[1][7] 3. Poor Drug Absorption: Issues with the formulation or gastrointestinal absorption.[1][5] 4. Non-compliance (in clinical settings): The subject may not have ingested the disulfiram as instructed. | 1. Verify Dosage: Ensure the correct dose was administered based on the experimental protocol. Consider a dose-response study if ethically permissible. 2. Subject Screening: Screen subjects for known genetic factors affecting alcohol metabolism if possible. 3. Confirm Absorption: If feasible, measure plasma levels of disulfiram and its metabolites. 4. Supervised Administration: In clinical trials, ensure supervised administration of disulfiram.[19] |
| Unexpectedly severe reaction observed. | 1. High Sensitivity: The subject may have a heightened sensitivity to the effects of acetaldehyde. 2. High Alcohol Dose: The amount of alcohol administered may have been too high for the individual's tolerance when on disulfiram. 3. Underlying Medical Conditions: Pre-existing cardiovascular or liver conditions can exacerbate the reaction.[20] 4. Drug Interaction: Concomitant use of other medications that inhibit ALDH or enhance acetaldehyde production.[15][16] | 1. Immediate Medical Attention: Severe reactions require immediate medical intervention. 2. Review Subject History: Thoroughly review the subject's medical history and concomitant medications. 3. Dose Adjustment: In future experiments, consider reducing the alcohol challenge dose or the disulfiram dose. 4. Exclusion Criteria: Refine subject exclusion criteria to account for high-risk individuals. |
| High variability in results across a study cohort. | 1. Heterogeneous Population: The study population may have significant genetic or metabolic diversity. 2. Inconsistent Dosing/Administration: Variations in the timing or method of disulfiram or alcohol administration. 3. Dietary Factors: Certain foods may influence drug absorption or metabolism. | 1. Stratify Analysis: Analyze data based on subgroups (e.g., by genotype if available). 2. Standardize Protocols: Ensure strict adherence to standardized protocols for drug and alcohol administration. 3. Control for Confounding Variables: Record and control for potential confounding variables such as diet and concomitant medication use. |
| Adverse events not directly related to alcohol consumption. | 1. Disulfiram Side Effects: Disulfiram itself can cause side effects independent of alcohol, such as drowsiness, fatigue, headache, and a metallic taste.[2][21] 2. Hepatotoxicity: Although rare, disulfiram can cause liver damage, even in the absence of alcohol.[4] | 1. Monitor Subjects: Regularly monitor subjects for any adverse events. 2. Baseline and Follow-up Testing: Conduct baseline and periodic liver function tests.[1][22] 3. Dose Reduction: If side effects are problematic, consider a downward dose adjustment. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Disulfiram and its Metabolite DDTC
| Parameter | Disulfiram | Diethyldithiocarbamate (DDTC) | Reference(s) |
| Absorption | 80% to 90% following oral administration | - | [1] |
| Half-life | ~7 hours | ~15 hours | [1][7] |
| Plasma Concentration (after 250 mg dose) | Average: 590 ± 434 ng/mL (Range: 30–1830 ng/mL) | - | [7] |
Note: The wide range in plasma concentration highlights the significant inter-subject variability.
Table 2: Factors Influencing the Severity of the Disulfiram-Alcohol Reaction
| Factor | Observation | Reference(s) |
| Disulfiram Dosage | Reaction is proportional to the dose. Doses >500 mg/day show no additional benefit. | [1] |
| Alcohol Dosage | Mild effects can occur at blood alcohol concentrations of 5 to 10 mg/100 mL. Full effects are usually seen at 50 mg/100 mL. Unconsciousness may occur at 125 to 150 mg/100 mL. | [4] |
| Acetaldehyde Levels | A 5- to 10-fold increase in acetaldehyde concentration is observed. Peak acetaldehyde plasma level is closely related to the maximal fall in diastolic blood pressure. | [2][4][10] |
| Liver Function | A significant correlation exists between the aminopyrine breath test (a measure of liver function) and peak acetaldehyde plasma levels. | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Disulfiram-Alcohol Reaction in a Rodent Model
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Disulfiram Administration: Administer disulfiram (e.g., 50 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally via gavage once daily for 3 consecutive days.
-
Alcohol Challenge: On the fourth day, 1 hour after the final disulfiram/vehicle dose, administer ethanol (e.g., 1 g/kg, 20% w/v in saline) via intraperitoneal injection.
-
Monitoring and Data Collection:
-
Behavioral Assessment: Observe and score for signs of a disulfiram-alcohol reaction (e.g., flushing, assessed by ear temperature; sedation, assessed by locomotor activity) at 15, 30, 60, and 120 minutes post-alcohol challenge.
-
Physiological Monitoring: If available, monitor heart rate and blood pressure using a tail-cuff system.
-
Blood Sampling: Collect blood samples at baseline and at 30 and 60 minutes post-alcohol challenge for the measurement of blood ethanol and acetaldehyde concentrations via headspace gas chromatography.
-
-
Data Analysis: Compare the behavioral scores, physiological parameters, and blood acetaldehyde levels between the disulfiram-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Inhibition of Aldehyde Dehydrogenase (ALDH) Activity
-
Enzyme Source: Commercially available purified rabbit liver ALDH or a lysate from a cell line expressing ALDH2.
-
Reagents:
-
ALDH enzyme
-
NAD+ (cofactor)
-
Acetaldehyde (substrate)
-
Disulfiram and its metabolites (e.g., diethyldithiocarbamate)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
-
Assay Procedure:
-
Pre-incubate the ALDH enzyme with varying concentrations of disulfiram or its metabolites in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding NAD+ and acetaldehyde to the pre-incubated mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for disulfiram and its metabolites by plotting the reaction rate against the inhibitor concentration.
-
Visualizations
Caption: Mechanism of the disulfiram-alcohol reaction.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Disulfiram - Wikipedia [en.wikipedia.org]
- 4. Chapter 3—Disulfiram - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Genetic Influences on Response to Alcohol and Response to Pharmacotherapies for Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The disulfiram-alcohol reaction: factors determining and potential tests predicting severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]
- 12. The disulfiram-alcohol reaction: factors determining and potential tests predicting severity. | Semantic Scholar [semanticscholar.org]
- 13. Disulfiram-alcohol reaction - Wikipedia [en.wikipedia.org]
- 14. Disulfiram Ethanol Reaction with Alcohol-Based Hand Sanitizer: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram-like drug - Wikipedia [en.wikipedia.org]
- 16. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]
- 17. droracle.ai [droracle.ai]
- 18. empendium.com [empendium.com]
- 19. researchgate.net [researchgate.net]
- 20. Disulfiram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. m.youtube.com [m.youtube.com]
- 22. wmic.wales.nhs.uk [wmic.wales.nhs.uk]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Drug Formulations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of poorly soluble compounds, referred to here as "your compound."
Frequently Asked Questions (FAQs)
Q1: My compound is showing poor in vitro dissolution. What are the initial steps to troubleshoot this?
A1: Poor in vitro dissolution is a common indicator of potential bioavailability issues. Here’s a systematic approach to troubleshoot:
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Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of your compound. This includes its polymorph, particle size, and morphology. Different polymorphs can have significantly different solubilities.
-
Solubility Assessment: Determine the aqueous solubility of your compound at different pH values (e.g., 1.2, 4.5, and 6.8) to understand its pH-dependent solubility profile.
-
Wettability Issues: Poor wettability can limit dissolution. Observe the behavior of the powder in the dissolution media. If it floats or clumps, consider micronization or the addition of a wetting agent.
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Dissolution Media Selection: Ensure the dissolution medium is appropriate for your compound and the intended physiological environment. The presence of surfactants (e.g., Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions for very poorly soluble compounds.
Q2: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound?
A2: Several formulation strategies can be employed. The choice depends on the specific properties of your compound and the desired release profile. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a higher dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.
Q3: How do I select the right polymer for an Amorphous Solid Dispersion (ASD)?
A3: Polymer selection is critical for the stability and performance of an ASD. Key considerations include:
-
Drug-Polymer Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system. This can be predicted using thermodynamic models and confirmed experimentally (e.g., via DSC).
-
Inhibition of Crystallization: The polymer should effectively prevent the drug from crystallizing back to its stable, less soluble form during storage and dissolution.
-
Dissolution Enhancement: The polymer should facilitate the release of the drug in a supersaturated state in the gastrointestinal tract. Common polymers include PVP, HPMC, and Soluplus®.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Polymorphic Form Variation | Perform PXRD and DSC analysis on each batch to identify the crystalline form. | Implement strict controls over the crystallization process to ensure consistent polymorphic form. |
| Particle Size Distribution Differences | Use laser diffraction to measure the particle size distribution of the raw API and the final formulation. | Optimize and validate the milling/micronization process to achieve a consistent particle size range. |
| Inadequate Mixing/Blending | Assess blend uniformity using validated analytical methods (e.g., HPLC) on samples taken from different locations within the blender. | Optimize blending time, speed, and blender load. Consider using a more efficient blending technology. |
Issue 2: Low Oral Bioavailability Despite Good In Vitro Dissolution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes. Perform a pilot in vivo study with a P450 inhibitor. | Co-administer with a known metabolic inhibitor (if clinically feasible) or investigate alternative routes of administration. |
| Efflux by P-glycoprotein (P-gp) | Use in vitro cell-based assays (e.g., Caco-2 permeability) with and without a P-gp inhibitor. | Include a P-gp inhibitor in the formulation (e.g., certain excipients like Vitamin E TPGS) to enhance absorption. |
| Precipitation in the GI Tract | Perform in vitro dissolution-precipitation studies that mimic GI conditions (pH shift, presence of bile salts). | For ASDs, select a polymer that can maintain drug supersaturation for an extended period (e.g., HPMC-AS). |
Experimental Protocols
Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Formulations
Objective: To screen for a suitable polymer and drug loading for a stable and effective ASD formulation.
Methodology:
-
Solvent Casting:
-
Dissolve the drug and polymer in a common volatile solvent (e.g., methanol, acetone).
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4).
-
Cast the solution onto a glass plate and evaporate the solvent under vacuum at a controlled temperature.
-
Scrape the resulting film and store it in a desiccator.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the films to confirm the absence of a melting endotherm for the drug, indicating an amorphous state. A single glass transition temperature (Tg) suggests good miscibility.
-
Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion by the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on the most promising ASD formulations using a USP II apparatus.
-
Use a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Compare the dissolution profiles of the ASDs to that of the pure crystalline drug.
-
Visualizations
Caption: Formulation strategies to improve drug bioavailability.
Caption: Workflow for amorphous solid dispersion screening.
Caption: Troubleshooting logic for poor bioavailability.
Technical Support Center: Minimizing Disulfamide-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disulfamide (often referred to by its brand name, Antabuse, and used interchangeably with disulfiram in research contexts) in primary cell cultures. Here, you will find detailed information to help you anticipate and address common challenges, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's cytotoxic effects are multifactorial and can be cell-type dependent. The primary mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): this compound, particularly in the presence of copper, can lead to a significant increase in intracellular ROS, causing oxidative stress and subsequent cellular damage.
-
Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3.[1]
-
Disulfidptosis: This is a distinct form of cell death initiated by the accumulation of disulfide molecules, leading to the collapse of the actin cytoskeleton.
-
Proteasome Inhibition: The this compound-copper complex has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis.[2]
Q2: Why are primary cells more sensitive to this compound than cancer cell lines?
A2: While direct comparative studies are limited, primary cells are generally more sensitive to chemical insults than immortalized cancer cell lines. This is due to several factors:
-
Robust Cell Cycle Checkpoints: Primary cells have intact cell cycle regulation and will more readily undergo apoptosis in response to stress.
-
Lower Proliferative Rate: Many primary cells are post-mitotic or have a limited proliferative capacity, making them more susceptible to damage.
-
Metabolic Differences: Primary cells may have different metabolic profiles and antioxidant capacities compared to cancer cells, which are often adapted to higher levels of oxidative stress.
Q3: How can I minimize this compound-induced cytotoxicity in my primary cell cultures?
A3: Several strategies can be employed to mitigate off-target cytotoxicity:
-
Dose and Time Optimization: Conduct thorough dose-response and time-course experiments to determine the optimal concentration and incubation time that elicits the desired effect with minimal cell death.
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help quench ROS and reduce oxidative stress-induced cell death.[3][4][5]
-
Control of Metal Ions: The cytotoxicity of this compound is often potentiated by the presence of divalent metal ions like copper.[6] Carefully controlling the concentration of these ions in your culture medium can modulate this compound's effects.
-
Serum Concentration: The presence of serum can influence drug activity and cytotoxicity. Consider conducting experiments in reduced-serum or serum-free conditions, but be aware that this can also affect cell viability.
Q4: What are the signs of this compound-induced cytotoxicity in primary cell cultures?
A4: Visual signs of cytotoxicity that can be observed using a microscope include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Presence of cellular debris and floating cells.
-
Reduced cell density compared to control cultures.
-
Formation of vacuoles in the cytoplasm.
Troubleshooting Guides
Problem 1: Excessive Cell Death at Expected Therapeutic Concentrations
| Possible Cause | Troubleshooting Step |
| Primary cells are more sensitive than anticipated. | Perform a new dose-response curve starting with a much lower concentration range (e.g., nanomolar). Determine the IC50 value for your specific primary cell type and use concentrations well below this for your experiments. |
| High levels of oxidative stress. | Co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). Start with a concentration range of 1-5 mM NAC and optimize based on cell viability. |
| Prolonged incubation time. | Conduct a time-course experiment to identify the minimum incubation time required to observe the desired biological effect. Primary cells may not tolerate long-term exposure to this compound. |
| Presence of potentiating metal ions (e.g., copper) in the media. | Analyze the composition of your basal media and serum to determine the concentration of copper. Consider using a chelating agent or a copper-free medium formulation if feasible. |
Problem 2: this compound Precipitates in the Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol before diluting it in your culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| Interaction with media components. | Prepare the final this compound dilution in pre-warmed culture medium immediately before adding it to the cells. Avoid storing diluted this compound solutions for extended periods. |
| Temperature fluctuations. | Ensure that both the this compound stock solution and the culture medium are at 37°C before mixing to prevent precipitation due to temperature shock. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in primary cell isolates. | Use cells from the same donor or a pooled population of donors for a set of experiments. Thoroughly characterize each new batch of primary cells for viability and key functional markers. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them protected from light and at the recommended temperature. |
| Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells and plates, as this can significantly impact the cellular response to a drug. |
Quantitative Data
The following tables summarize cytotoxicity data for this compound. Note: Most available data is from cancer cell lines, which may not directly translate to primary cells. It is crucial to determine these values empirically for your specific primary cell type.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Human Breast Cancer | ~0.75 (free disulfiram) | 24 |
| MCF-7 | Human Breast Cancer | ~0.5 (free disulfiram) | 48 |
| MCF-7 | Human Breast Cancer | ~0.3 (encapsulated) | 24 |
| MCF-7 | Human Breast Cancer | ~0.2 (encapsulated) | 48 |
| SK-N-BE(2c) | Human Neuroblastoma | Biphasic, max kill at 1.7 | 24 |
| IMR-32 | Human Neuroblastoma | 0.079 | 48 |
| SJ-N-TQ-24 | Human Neuroblastoma | 0.066 | 48 |
| Glioblastoma Stem Cells | Human Brain Cancer | 0.031 | Not Specified |
| MKN-45 & SGC-7901 | Human Gastric Cancer | ~50 | Not Specified |
Data compiled from multiple sources.[7][8][9][10][11] A biphasic dose-response has been observed in some cell lines, where cytotoxicity decreases at intermediate concentrations before increasing again at higher concentrations.[8]
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
| Cell Line | This compound Concentration (µM) | NAC Concentration (mM) | Observation |
| V79 | up to 200 | Not specified | NAC pre-treatment restored viability.[3][5] |
| SK-N-BE(2c) | 1.7 | Not specified | NAC partially reversed cytotoxicity.[8] |
| 5-8F | Not specified | Not specified | NAC partially reversed cell death. |
Experimental Protocols
Assessment of this compound Cytotoxicity using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Replace the medium in the wells with the this compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Measurement of Caspase-3 Activity
This protocol provides a general framework for assessing apoptosis. Refer to the manufacturer's instructions for your specific caspase-3 assay kit.
Materials:
-
Primary cells treated with this compound
-
Control (untreated) primary cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the primary cells with this compound for the desired time, harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the signal from the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a common ROS-sensitive fluorescent dye.
Materials:
-
Primary cells treated with this compound
-
Control (untreated) primary cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) or other suitable ROS indicator dye
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat primary cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Dye Loading: Remove the treatment medium and wash the cells with pre-warmed HBSS. Incubate the cells with the ROS indicator dye (e.g., 5-10 µM DCFH-DA) in HBSS for 30 minutes at 37°C.
-
Washing: Remove the dye solution and wash the cells gently with HBSS.
-
Signal Detection:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set.
-
Flow Cytometry: Harvest the cells and resuspend them in HBSS for analysis on a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of intracellular ROS.
Visualizations
Caption: Key pathways of this compound-induced cytotoxicity.
Caption: General workflow for evaluating this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective effect of N-acetyl-L-cysteine against disulfiram-induced oxidative stress and apoptosis in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Cytotoxic Evaluation of Disulfiram Encapsulated PLGA Nanoparticles on MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.cn [abcam.cn]
Validation & Comparative
Validating the Molecular Target of Disulfamide: A Comparative Guide Using Thermal Shift Assays
For researchers and scientists in the field of drug development, robust validation of a compound's molecular target is a critical step in understanding its mechanism of action and advancing it through the discovery pipeline. This guide provides a comparative overview of validating the molecular target of Disulfamide, a sulfonamide diuretic, with a focus on the application of thermal shift assays (TSA).
This compound is known to exert its therapeutic effects through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in regulating pH and fluid balance.[1] Thermal shift assays offer a powerful biophysical method to confirm this direct interaction by measuring the change in the thermal stability of a target protein upon ligand binding.
Principle of Thermal Shift Assay (TSA)
The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a technique used to determine the thermal stability of a protein.[2] The core principle is that the binding of a ligand, such as this compound, to its protein target, like carbonic anhydrase, generally increases the protein's structural stability.[3] This increased stability results in a higher melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[4]
The assay is typically performed in a real-time PCR instrument, where a fluorescent dye, such as SYPRO Orange, is used.[5] This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein denatures with increasing temperature.[6] By monitoring the change in fluorescence as the temperature is gradually increased, a melting curve can be generated, and the Tm can be calculated. A positive shift in the Tm in the presence of a compound is indicative of direct binding and target engagement.[6]
Experimental Protocol: Thermal Shift Assay for this compound and Carbonic Anhydrase
This protocol outlines the general steps for performing a thermal shift assay to validate the interaction between this compound and a specific carbonic anhydrase isoform (e.g., CAII).
Materials:
-
Purified human Carbonic Anhydrase II (CAII) protein (≥90% purity)
-
This compound
-
SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Real-time PCR instrument with melt curve capability
-
384-well PCR plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the purified CAII protein to a final concentration of 2 µM in the assay buffer.
-
Prepare a fresh dilution of SYPRO Orange dye in the assay buffer (e.g., a 1:1000 final dilution of the stock).
-
-
Assay Setup:
-
In a 384-well PCR plate, add the protein-dye mixture to each well.
-
Add varying concentrations of this compound to the wells to create a dose-response curve (e.g., final concentrations ranging from 0.1 µM to 100 µM).
-
Include control wells containing the protein-dye mixture with DMSO only (no this compound) to determine the baseline Tm of the protein.
-
-
Thermal Denaturation:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient, typically from 25°C to 95°C, with incremental temperature increases (e.g., 0.5°C per minute).[7]
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate melting curves (fluorescence vs. temperature).
-
Calculate the first derivative of these curves to determine the melting temperature (Tm) for each condition.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein in the presence of this compound.
-
Plot the ΔTm values against the logarithm of the this compound concentration to generate a dose-response curve, from which the binding affinity (Kd) can be estimated.
-
Data Presentation and Comparison
The quantitative data from a thermal shift assay can be summarized to clearly demonstrate the stabilization of the target protein by the compound.
Table 1: Representative Thermal Shift Assay Data for this compound with Carbonic Anhydrase II (CAII)
| This compound Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| 0 (Control) | 58.2 ± 0.2 | 0.0 |
| 1 | 60.5 ± 0.3 | 2.3 |
| 10 | 63.8 ± 0.2 | 5.6 |
| 50 | 66.1 ± 0.3 | 7.9 |
| 100 | 67.0 ± 0.2 | 8.8 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical results for sulfonamide inhibitors of carbonic anhydrase.
While thermal shift assays are excellent for confirming direct binding, a comprehensive validation often involves orthogonal methods.
Table 2: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Measures changes in protein melting temperature upon ligand binding.[2] | High-throughput, low protein consumption, cost-effective.[4] | Indirect measure of affinity, prone to false positives/negatives. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS). | Lower throughput, requires larger amounts of protein. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein. | Real-time kinetic data (kon, koff), high sensitivity. | Requires protein immobilization which may affect its conformation. |
| Cellular Thermal Shift Assay (CETSA) | A variation of TSA performed in intact cells or tissue lysates.[2] | Measures target engagement in a more physiologically relevant context. | More complex workflow, may require specific antibodies for detection. |
Visualizing Workflows and Pathways
Experimental Workflow of Thermal Shift Assay
Caption: Workflow for validating protein-ligand interaction using a thermal shift assay.
Signaling Pathway: Role of Carbonic Anhydrase Inhibition
This compound's inhibition of carbonic anhydrase primarily affects cellular pH homeostasis. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, this compound disrupts this equilibrium, leading to changes in intracellular and extracellular pH, which can subsequently affect various downstream cellular processes.
Caption: Mechanism of action of this compound via carbonic anhydrase inhibition.
References
- 1. This compound | C7H9ClN2O4S2 | CID 68935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axxam.com [axxam.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Disulfamide and Other Sulfonamide Inhibitors Targeting Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disulfamide and other prominent sulfonamide inhibitors of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression and hypoxia. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes essential pathways and workflows to support research and drug development efforts in oncology.
Introduction to Carbonic Anhydrase IX Inhibition
Carbonic Anhydrase IX is a zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis. Consequently, CA IX has emerged as a critical target for anticancer therapies. Sulfonamides represent a major class of CA inhibitors that function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and other selected sulfonamide inhibitors against human Carbonic Anhydrase IX (hCA IX). The data is presented as inhibition constants (Ki) or IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
| Inhibitor | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Selectivity (CA II/CA IX) |
| This compound | Not Reported* | Not Reported | Not Reported | Not Applicable |
| Acetazolamide | 25 | 12 | 250 | 0.48 |
| Ureido-Sulfonamide 1 | 45 | 960 | >10000 | 21.3 |
| Ureido-Sulfonamide 2 | 7 | 1765 | >10000 | 252.1 |
| Ureido-Sulfonamide 3 | 1 | 15 | >10000 | 15 |
| Pyridazine-Carboxamide Derivative | 6.1 | 3.3 | 725.6 | 0.54 |
| Coumarin-Based Sulfonamide | 21 | 515 | 955 | 24.5 |
*Note: A specific inhibition constant (Ki) or IC50 value for this compound against the isolated Carbonic Anhydrase IX isoform has not been reported in the reviewed literature. This compound is a known carbonic anhydrase inhibitor with a general IC50 of 70 nM for its diuretic effect[1]. This value is not specific to the CA IX isoform and therefore direct comparison of potency with isoform-specific inhibitors should be made with caution.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. The most common and accurate method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay for Measuring CA IX Inhibition
This method measures the catalytic activity of CA IX by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2.
Materials:
-
Recombinant human Carbonic Anhydrase IX (catalytic domain)
-
Purified sulfonamide inhibitors
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA IX in the assay buffer.
-
Dissolve the sulfonamide inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute the inhibitors in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
The stopped-flow instrument is set up to rapidly mix two solutions.
-
Syringe A contains the CA IX enzyme and the pH indicator in the assay buffer.
-
Syringe B contains the CO2-saturated water.
-
-
Uncatalyzed Rate Measurement:
-
To determine the background rate of CO2 hydration without enzymatic catalysis, mix the buffer solution (without enzyme) with the CO2-saturated water. Record the change in absorbance of the pH indicator over time.
-
-
Enzyme-Catalyzed Rate Measurement:
-
Mix the solution from Syringe A (containing CA IX and pH indicator) with the solution from Syringe B (CO2-saturated water).
-
The instrument records the rapid change in absorbance of the pH indicator as the pH drops due to the formation of protons during CO2 hydration. The initial rate of this reaction is proportional to the enzyme's activity.
-
-
Inhibition Measurement:
-
Pre-incubate the CA IX enzyme with various concentrations of the sulfonamide inhibitor for a defined period.
-
Repeat the enzyme-catalyzed rate measurement in the presence of the inhibitor. The rate of the reaction will decrease as the inhibitor concentration increases.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance data.
-
The percentage of inhibition is calculated for each inhibitor concentration by comparing the inhibited rate to the uninhibited rate.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Michaelis constant (Km) of the enzyme for its substrate.
-
Visualizations
Signaling Pathway of Sulfonamide Inhibition of Carbonic Anhydrase IX
Caption: Sulfonamide inhibitors bind to the zinc ion in the active site of CA IX, blocking the hydration of CO2.
Experimental Workflow for Evaluating CA IX Inhibitors
References
A Comparative Analysis of Disulfiram and its Alternatives in the Management of Alcohol Dependence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Disulfiram against its primary alternatives for the treatment of alcohol use disorder (AUD), naltrexone and acamprosate. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of the available experimental data, detailed methodologies of key experiments, and a visual representation of the underlying signaling pathways.
Mechanism of Action: A Fundamental Divergence
The therapeutic approaches of Disulfiram, naltrexone, and acamprosate in managing alcohol dependence are rooted in distinct pharmacological mechanisms.
-
Disulfiram: This compound acts as an irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH)[][2][3]. ALDH is a critical enzyme in the metabolic pathway of alcohol, responsible for the oxidation of acetaldehyde to acetate[]. By blocking this enzyme, Disulfiram leads to a rapid accumulation of acetaldehyde in the blood upon alcohol consumption, causing a highly unpleasant aversive reaction characterized by flushing, nausea, and palpitations[][3][4][5]. The intended therapeutic effect is to create a strong deterrent to alcohol intake[4][5]. Additionally, Disulfiram inhibits dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine, which may contribute to its effects in treating cocaine dependence[][2][3][6].
-
Naltrexone: As an opioid receptor antagonist, naltrexone primarily targets the mu-opioid receptor[7][8]. It is believed to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the motivation to drink[9]. By blocking opioid receptors, naltrexone modulates the dopaminergic mesolimbic pathway, which is a key component of the brain's reward system[10].
-
Acamprosate: The precise mechanism of acamprosate is not fully elucidated, but it is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system, which is disrupted by chronic alcohol use[][2][11][12][13]. It is believed to act as a weak NMDA receptor antagonist and a positive modulator of GABA-A receptors, helping to alleviate the negative reinforcement associated with alcohol withdrawal and abstinence[][2][11][12][13].
In Vitro Efficacy: A Look at Molecular Interactions
Direct comparative in vitro studies of these three compounds are limited. However, data from individual assays provide insights into their potency at their respective molecular targets.
| Drug | Target | Assay Type | Measured Value | Reference |
| Disulfiram | Aldehyde Dehydrogenase 1 (ALDH1) | Enzyme Inhibition Assay | IC50: 0.15 ± 0.02 µM | [14] |
| Aldehyde Dehydrogenase 2 (ALDH2) | Enzyme Inhibition Assay | IC50: 1.45 ± 0.40 µM | [14] | |
| Recombinant rat liver mitochondrial ALDH (rmALDH) | Enzyme Inhibition Assay | IC50: 36.4 µM | [15] | |
| Naltrexone | Mu-opioid receptor | Radioligand Binding Assay | Kᵢ: 0.11 - 0.2 nM | [16] |
| Delta-opioid receptor | Radioligand Binding Assay | Kᵢ: ~4.3 nM | [17] | |
| Kappa-opioid receptor | Radioligand Binding Assay | Kᵢ: 16 nM | [18] | |
| Acamprosate | NMDA Receptor | Electrophysiology (cultured hippocampal neurons) | IC50: ~5.5 mM | [19] |
| NMDA Receptor (NR1-1a/NR2A) | Electrophysiology (Xenopus oocytes) | IC50: ~350 µM | [19] | |
| NMDA Receptor (NR1-1a/NR2B) | Electrophysiology (Xenopus oocytes) | IC50: ~250 µM | [19] | |
| Spermidine-sensitive binding site | Radioligand Binding Assay | Kᴅ: 120 µM | [20] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ represents the inhibition constant for a ligand, indicating its affinity for a receptor. Kᴅ represents the dissociation constant, a measure of the affinity between a ligand and a receptor. Lower values for these metrics indicate higher potency or affinity. The varied experimental conditions and targets make direct comparison of these values challenging.
In Vivo Efficacy: Insights from Preclinical and Clinical Studies
The efficacy of these drugs has been evaluated in both animal models of alcohol dependence and human clinical trials.
Preclinical Animal Models
Animal models are crucial for understanding the behavioral effects of these compounds. Two commonly used models are the two-bottle choice paradigm and the alcohol vapor inhalation model.
Two-Bottle Choice Model: This model assesses voluntary alcohol consumption in rodents. The general procedure involves housing an animal with two drinking bottles, one containing water and the other an alcohol solution. The volume consumed from each bottle is measured to determine preference and total alcohol intake.
Alcohol Vapor Inhalation Model: This model is used to induce a state of physical dependence on alcohol. Animals are exposed to ethanol vapor in inhalation chambers for a specified period, leading to stable blood alcohol concentrations and subsequent withdrawal symptoms upon cessation of exposure.
While direct head-to-head quantitative comparisons in these models are not extensively published, studies have shown that:
-
Naltrexone consistently reduces alcohol self-administration and preference in the two-bottle choice model.
-
Acamprosate has been shown to reduce alcohol intake in dependent animals, particularly during the withdrawal phase.
-
Disulfiram's effects in these models are less straightforward due to its aversive nature, which can lead to conditioned taste aversion rather than a direct effect on craving or reward.
Clinical Trials
Human clinical trials provide the most relevant data on the real-world efficacy of these medications.
| Drug | Primary Outcome Measures | Key Findings | References |
| Disulfiram | Abstinence rate, time to first heavy drinking day | In supervised settings, Disulfiram was more effective than naltrexone and acamprosate in increasing abstinent days and reducing heavy drinking days during the initial treatment phase. | [7][21][22] |
| Naltrexone | Relapse to heavy drinking, number of drinking days | Naltrexone was more effective than acamprosate in prolonging the time to relapse to heavy drinking and was associated with a higher percentage of patients remaining abstinent at 3 months. | [23] |
| Acamprosate | Abstinence rate, cumulative abstinence duration | A meta-analysis showed that acamprosate significantly reduced the risk of returning to any drinking and increased the cumulative duration of abstinence compared to placebo. | [24] |
Experimental Protocols
Two-Bottle Choice Drinking Paradigm (Mouse)
Objective: To assess voluntary ethanol consumption.
Materials:
-
Standard mouse housing cages
-
Two calibrated drinking bottles with sipper tubes per cage
-
Ethanol (e.g., 20% v/v solution)
-
Tap water
-
Animal scale
Procedure:
-
Habituation: Individually house mice and allow them to acclimate to the housing conditions for at least one week with ad libitum access to food and water.
-
Ethanol Introduction: Replace the water bottle with two bottles, one containing tap water and the other containing an ethanol solution (e.g., 3% v/v to start, gradually increasing to 20% v/v over several days to acclimate the animals).
-
Measurement: Weigh the water and ethanol bottles daily at a consistent time to determine the amount of liquid consumed. Also, weigh the mice daily.
-
Bottle Position: Alternate the position of the ethanol and water bottles daily to control for side preference.
-
Data Analysis: Calculate the daily ethanol intake in g/kg of body weight and the preference ratio (volume of ethanol solution consumed / total volume of liquid consumed).
For a more detailed protocol, refer to Hwa et al., 2011 and an updated protocol by Running et al., 2024.[23][25][26][27][28]
Chronic Intermittent Ethanol Vapor Exposure (Rat)
Objective: To induce a state of alcohol dependence.
Materials:
-
Ethanol vapor inhalation chambers
-
Ethanol (95%)
-
Airflow and ethanol vapor controllers
-
Blood alcohol concentration (BAC) measurement device (e.g., Analox analyzer)
Procedure:
-
Animal Housing: House rats in their home cages which are then placed inside the inhalation chambers.
-
Vapor Exposure: Introduce ethanol vapor into the chambers for a set duration each day (e.g., 14 hours on, 10 hours off) for a period of several weeks.
-
BAC Monitoring: Periodically collect tail blood samples to monitor BACs and adjust the ethanol vapor concentration to maintain a target range (e.g., 150-250 mg/dL).
-
Control Group: An air-exposed control group should be run in parallel under identical conditions but without ethanol vapor.
-
Withdrawal Assessment: Following the exposure period, behavioral and physiological signs of withdrawal can be assessed at various time points.
For a more detailed protocol, refer to Gilpin et al., 2019.[4][29][30][31][32]
Signaling Pathways and Experimental Workflows
Disulfiram's Inhibition of Aldehyde Dehydrogenase
The primary mechanism of Disulfiram involves the irreversible inhibition of ALDH, leading to the accumulation of acetaldehyde.
Disulfiram's Inhibition of Dopamine β-Hydroxylase
Disulfiram also inhibits DBH, which is involved in the synthesis of norepinephrine from dopamine.
Experimental Workflow: Two-Bottle Choice Paradigm
A typical workflow for a two-bottle choice experiment to evaluate a test compound.
Logical Relationship of Mechanisms in Alcohol Dependence Treatment
This diagram illustrates the distinct therapeutic strategies of the three compared drugs.
References
- 2. What is the mechanism of Acamprosate Calcium? [synapse.patsnap.com]
- 3. Disulfiram - Wikipedia [en.wikipedia.org]
- 4. Chronic intermittent ethanol vapor exposure [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acamprosate - Wikipedia [en.wikipedia.org]
- 14. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-craving compound acamprosate acts as a weak NMDA-receptor antagonist, but modulates NMDA-receptor subunit expression similar to memantine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of action of acamprosate. Part I. Characterization of spermidine-sensitive acamprosate binding site in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. jove.com [jove.com]
- 28. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor [bio-protocol.org]
- 30. Ethanol vapor exposure [bio-protocol.org]
- 31. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Reproducibility of published findings on Disulfamide's anticancer effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the anticancer effects of Disulfamide (Disulfiram), a repurposed drug demonstrating promising therapeutic potential. The data presented is collated from various preclinical studies to aid in the assessment of its reproducibility and to inform future research directions.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Disulfiram (DSF), often in combination with copper (Cu), across a range of cancer types.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from multiple studies and variations in experimental conditions (e.g., cell density, incubation time, serum concentration) may contribute to inter-study variability.
| Cancer Type | Cell Line | Disulfiram (DSF) IC50 (µM) | DSF/Cu IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | >10 | ~0.3 (with 1µM Cu) | [1][2] |
| MCF-7 | ~0.3 | Not Reported | [2] | |
| BT474 | ~0.3 | Not Reported | [2] | |
| T47D | >10 | Not Reported | [2] | |
| Glioblastoma | Patient-Derived GSCs | Not Reported | 0.031 (average) | [3] |
| Neuroblastoma | SK-N-DZ | 0.806 | Not Reported | [4] |
| N91 | 0.234 | Not Reported | [4] | |
| SK-N-SH | 0.378 | Not Reported | [4] | |
| SK-N-AS | 73 | Not Reported | [4] | |
| Oral Squamous Cell Carcinoma | Various | Not Reported | Not Reported, but effective at 10µM | [5] |
Note: GSCs refers to Glioblastoma Stem Cells. The IC50 values can be significantly influenced by the presence of copper.
In Vivo Efficacy: Tumor Growth Inhibition
The following table summarizes the results of in vivo studies using xenograft animal models to assess the anticancer efficacy of Disulfiram.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 50 mg/kg/day DSF | 74% | [6][7] |
| Hepatocellular Carcinoma | NOD/SCID mice with Huh1 and Huh7 xenografts | DSF (dose-dependent) | Significant suppression | [8] |
| Neuroblastoma | Nude mice with SK-N-BE(2c) xenografts | 200 mg/kg DSF with radiation | Enhanced radiation-induced growth delay | [9] |
| Neuroblastoma | NOD/SCID/IL2rγnull mice with N91-luc xenografts | 150 mg/kg DSF emulsion | Significantly delayed progression | [10] |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are described below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[11]
-
Drug Treatment: Cells are treated with various concentrations of Disulfiram, with or without a fixed concentration of a copper salt (e.g., CuCl2), for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Disulfiram (with or without copper) for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of Disulfiram in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., 2-5 million) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[7][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Drug Administration: Mice are randomized into control and treatment groups. Disulfiram is administered through various routes such as intraperitoneal injection or oral gavage at a specified dose and schedule.[7][8][10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[7]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[7]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound are attributed to several interconnected signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer effects of this compound.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
This compound, particularly in the presence of copper, is a potent inducer of reactive oxygen species (ROS).[1][5] This leads to oxidative stress, which can damage cellular components and trigger apoptosis.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for cancer cell survival and proliferation. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1][16][17]
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a validated target in cancer therapy. The this compound-copper complex can inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis.[6][18][19]
References
- 1. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Disulfiram Eradicates Tumor-Initiating Hepatocellular Carcinoma Cells in ROS-p38 MAPK Pathway-Dependent and -Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Disulfamide's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disulfamide and its Mechanism of Action
This compound is a sulfonamide-based carbonic anhydrase inhibitor.[1] Its primary mechanism of action involves the non-competitive, reversible inhibition of carbonic anhydrase (CA) enzymes. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, ion transport, and fluid balance in various tissues. By inhibiting carbonic anhydrases, this compound disrupts these processes, leading to its therapeutic effects, such as diuresis.
The validation of a drug's mechanism of action is a critical step in drug development, providing a deeper understanding of its biological effects and potential therapeutic applications. Genetic approaches, such as CRISPR/Cas9-mediated gene editing, siRNA/shRNA-mediated gene knockdown, and gene overexpression, offer powerful tools to precisely dissect the molecular targets and pathways of a drug. While direct genetic validation studies specifically for this compound are not extensively documented in publicly available literature, this guide will provide a comparative framework using analogous data from other well-characterized carbonic anhydrase inhibitors to illustrate how these genetic approaches can be applied to validate the mechanism of action of this compound.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To understand how genetic approaches can validate this compound's mechanism, we will compare it with other prominent carbonic anhydrase inhibitors for which such data is more readily available.
| Inhibitor | Chemical Class | Primary Target(s) | Therapeutic Uses |
| This compound | Sulfonamide | Carbonic Anhydrases | Diuretic |
| Acetazolamide | Sulfonamide | Carbonic Anhydrases (various isoforms) | Glaucoma, epilepsy, altitude sickness |
| Dorzolamide | Sulfonamide | Carbonic Anhydrase II | Glaucoma |
| Brinzolamide | Sulfonamide | Carbonic Anhydrase II | Glaucoma |
| Methazolamide | Sulfonamide | Carbonic Anhydrases | Glaucoma |
Genetic Approaches for Validating Mechanism of Action
Genetic tools provide a robust methodology to confirm that the efficacy of a carbonic anhydrase inhibitor is directly linked to its intended target. The following sections detail the experimental workflows and present exemplary data from studies on carbonic anhydrase inhibitors.
CRISPR/Cas9-Mediated Gene Knockout
CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene. By knocking out specific carbonic anhydrase isoforms, researchers can assess the impact on the cellular or physiological response to a carbonic anhydrase inhibitor.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
While specific data for this compound is unavailable, studies on other carbonic anhydrase inhibitors demonstrate the utility of this approach. For instance, CRISPR/Cas9-mediated knockout of a specific carbonic anhydrase isoform in a cancer cell line, followed by treatment with an inhibitor, would be expected to show a diminished effect of the drug on cell proliferation or pH regulation compared to wild-type cells.
| Genetic Modification | Drug Treatment | Expected Outcome on Cell Viability |
| Wild-Type Cells | Carbonic Anhydrase Inhibitor | Decreased |
| CA Isoform Knockout Cells | Carbonic Anhydrase Inhibitor | No significant change |
| Scrambled gRNA Control | Carbonic Anhydrase Inhibitor | Decreased |
siRNA/shRNA-Mediated Gene Knockdown
Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of a target gene at the mRNA level. This approach is valuable for assessing the immediate impact of target reduction on drug efficacy.
Caption: Workflow for siRNA-mediated gene knockdown.
Studies have shown that siRNA-mediated knockdown of specific carbonic anhydrase isoforms can alter cellular responses. For example, knocking down a CA isoform involved in tumor progression could sensitize cancer cells to chemotherapy. When combined with a carbonic anhydrase inhibitor, the effect would be isoform-dependent.
| siRNA Target | Drug Treatment | Expected Outcome on Apoptosis |
| Non-targeting control | Carbonic Anhydrase Inhibitor | Moderate increase |
| CA Isoform A | Carbonic Anhydrase Inhibitor | Significant increase |
| CA Isoform B | Carbonic Anhydrase Inhibitor | No significant change from control |
Gene Overexpression
Overexpressing a specific carbonic anhydrase isoform can be used to validate its role as the primary target of a drug. If a cell line that normally has low sensitivity to a carbonic anhydrase inhibitor becomes more sensitive after overexpressing a particular CA isoform, it provides strong evidence for a direct drug-target interaction.
Caption: Workflow for gene overexpression studies.
Overexpression studies can reveal the specific isoforms that are most critical for a drug's effect. A hypothetical experiment with this compound could yield the following results:
| Cell Line | Drug Treatment | Expected IC50 Value |
| Parental Cell Line | This compound | High |
| Empty Vector Control | This compound | High |
| CA Isoform X Overexpressing | This compound | Low |
| CA Isoform Y Overexpressing | This compound | High |
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
CRISPR/Cas9-Mediated Knockout of a Carbonic Anhydrase Isoform
1. sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting a unique exon of the desired carbonic anhydrase isoform using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
3. Selection and Validation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Expand clones and extract genomic DNA.
-
Verify gene knockout by Sanger sequencing of the target locus and Western blot analysis of the protein.
4. Phenotypic Analysis:
-
Treat knockout and wild-type control cells with a range of this compound concentrations.
-
Assess cell viability, proliferation, or a relevant functional endpoint (e.g., pH regulation) after a defined incubation period.
siRNA-Mediated Knockdown of a Carbonic Anhydrase Isoform
1. siRNA and Cell Preparation:
-
Synthesize or purchase 2-3 validated siRNAs targeting the mRNA of the desired carbonic anhydrase isoform, along with a non-targeting control siRNA.
-
Plate cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.
2. Transfection:
-
Dilute siRNA in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
3. Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the knockdown of the target mRNA.
-
Isolate protein and perform Western blotting to confirm the reduction in protein expression.
4. Functional Assay:
-
At 24-48 hours post-transfection, treat the cells with this compound.
-
After the desired treatment duration, perform a functional assay to assess the effect of the drug in the context of target gene knockdown.
Overexpression of a Carbonic Anhydrase Isoform
1. Expression Construct Generation:
-
Obtain the full-length cDNA of the desired carbonic anhydrase isoform.
-
Clone the cDNA into a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selection marker.
2. Transfection and Stable Cell Line Generation:
-
Transfect the target cells with the expression vector or an empty vector control using a suitable transfection method.
-
Select for stably transfected cells using the appropriate antibiotic.
-
Isolate and expand single-cell clones.
3. Validation of Overexpression:
-
Confirm overexpression of the target carbonic anhydrase isoform at the mRNA level by qRT-PCR and at the protein level by Western blotting.
4. Drug Sensitivity Assay:
-
Plate the overexpressing, empty vector control, and parental cell lines at the same density.
-
Treat the cells with a serial dilution of this compound.
-
After 72 hours, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each cell line.
Conclusion
Genetic approaches provide indispensable tools for the rigorous validation of a drug's mechanism of action. While direct genetic validation data for this compound is limited, the experimental frameworks and comparative data from other carbonic anhydrase inhibitors presented in this guide offer a clear path forward for researchers seeking to definitively establish the molecular basis of this compound's therapeutic effects. By employing CRISPR/Cas9, siRNA/shRNA, and overexpression studies, the specific carbonic anhydrase isoforms targeted by this compound and their contribution to its pharmacological profile can be elucidated, paving the way for more informed drug development and clinical applications.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
